molecular formula C20H28O3 B593485 6-Dehydroxy-8-hydroxygaleopsinolone

6-Dehydroxy-8-hydroxygaleopsinolone

Cat. No.: B593485
M. Wt: 316.4 g/mol
InChI Key: PXUUSUBOPWOCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Dehydroxy-8-hydroxygaleopsinolone is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-3-ylmethyl)-3-(1-hydroxyethyl)-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-13(21)15-11-17-19(2,3)7-5-8-20(17,4)18(22)16(15)10-14-6-9-23-12-14/h6,9,12-13,17,21H,5,7-8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUUSUBOPWOCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=O)C2(CCCC(C2C1)(C)C)C)CC3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 6-Dehydroxy-8-hydroxygaleopsinolone: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the diterpenoid 6-Dehydroxy-8-hydroxygaleopsinolone. Due to the limited publicly available information on this specific compound, this document focuses on the general methodologies applicable to the isolation of similar diterpenoids from its likely plant source, the genus Galeopsis (Hemp-nettle), a member of the Lamiaceae family. While direct experimental data for this compound is scarce in published literature, this guide extrapolates from established protocols for related compounds to provide a robust framework for its isolation and characterization.

Natural Source: The Galeopsis Genus

While the specific species of Galeopsis that produces this compound is not definitively cited in readily accessible scientific literature, the genus is a known source of various diterpenoid compounds. Galeopsis species, commonly known as hemp-nettle, are annual herbaceous plants native to Europe and Asia. Phytochemical investigations of this genus have revealed the presence of a diverse array of secondary metabolites, including iridoids, flavonoids, and diterpenes. The structural similarity of this compound to other galeopsin-related diterpenoids strongly suggests its origin within this genus. Researchers seeking to isolate this compound should consider screening various Galeopsis species, such as Galeopsis tetrahit, Galeopsis speciosa, and Galeopsis bifida.

Proposed Isolation Methodology

The following is a generalized, multi-step protocol for the isolation of this compound from Galeopsis plant material. This workflow is based on standard practices for the separation of diterpenoids from complex plant matrices.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and stems) of Galeopsis species should be collected during the flowering season, as this is often when the concentration of secondary metabolites is highest.

  • Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, the plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Protocol:

  • Macerate the powdered Galeopsis material with a non-polar solvent such as hexane (B92381) or petroleum ether to remove lipids and other non-polar constituents.

  • After defatting, extract the plant material exhaustively with a solvent of medium polarity, such as dichloromethane (B109758) or chloroform (B151607), in a Soxhlet apparatus or through repeated maceration. This fraction is expected to contain the target diterpenoids.

  • A subsequent extraction with a more polar solvent, like methanol (B129727) or ethanol, can be performed to isolate more polar compounds, though diterpenoids of the galeopsinolone class are typically less polar.

  • The solvent from the dichloromethane/chloroform extract is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, requires several stages of chromatographic separation to isolate this compound.

2.3.1. Column Chromatography (CC)

Protocol:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent such as ethyl acetate (B1210297).

  • Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles. Fractions containing compounds with Rf values typical for diterpenoids should be prioritized for further purification.

2.3.2. Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)

For final purification, either pTLC or preparative HPLC can be employed.

pTLC Protocol:

  • Apply the partially purified fractions from CC to a preparative TLC plate coated with silica gel.

  • Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate mixtures).

  • Visualize the separated bands under UV light (if the compound is UV active) or by staining with a universal reagent (e.g., vanillin-sulfuric acid).

  • Scrape the band corresponding to the target compound and elute the compound from the silica gel with a suitable solvent (e.g., chloroform or ethyl acetate).

HPLC Protocol:

  • Utilize a reversed-phase (e.g., C18) or normal-phase preparative HPLC column.

  • Develop a suitable isocratic or gradient elution method using solvents such as acetonitrile/water or hexane/isopropanol.

  • Monitor the eluate with a UV or evaporative light scattering detector (ELSD).

  • Collect the peak corresponding to this compound.

Structural Elucidation

Once a pure compound is isolated, its structure must be confirmed. Standard spectroscopic techniques are used for this purpose.

TechniquePurposeExpected Data for this compound
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A molecular ion peak corresponding to the chemical formula C₂₀H₂₈O₃ (m/z 316.4).
¹H NMR Provides information on the number and chemical environment of protons.Signals corresponding to methyl groups, methylene (B1212753) and methine protons on a diterpenoid skeleton, and protons adjacent to hydroxyl and carbonyl groups.
¹³C NMR & DEPT Shows the number and types of carbon atoms (CH₃, CH₂, CH, C).Resonances for approximately 20 carbon atoms, including signals for carbonyl, olefinic, and aliphatic carbons characteristic of the galeopsin (B593422) skeleton.
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between protons and carbons to assemble the final structure.Correlations that confirm the specific arrangement of atoms and functional groups in this compound.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Absorption bands for hydroxyl (-OH), carbonyl (C=O), and C-O bonds.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a Galeopsis species.

Isolation_Workflow Plant Galeopsis sp. (Aerial Parts) Drying Air Drying Plant->Drying Grinding Grinding Drying->Grinding Powder Powdered Plant Material Grinding->Powder Defatting Defatting (Hexane) Powder->Defatting Extraction Extraction (DCM/Chloroform) Defatting->Extraction Evaporation Solvent Evaporation Extraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract CC Column Chromatography (Silica Gel) CrudeExtract->CC Fractions Semi-pure Fractions CC->Fractions Purification Final Purification (pTLC or HPLC) Fractions->Purification PureCompound This compound Purification->PureCompound Analysis Structural Elucidation (NMR, MS, IR) PureCompound->Analysis

Caption: Generalized workflow for the isolation of this compound.

Disclaimer: This guide provides a theoretical framework based on established phytochemical methods. The actual yields and optimal conditions for the isolation of this compound may vary and require empirical optimization. Researchers should adhere to all laboratory safety protocols when handling solvents and chemicals.

The Biosynthesis of 6-Dehydroxy-8-hydroxygaleopsinolone: A Putative Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Dehydroxy-8-hydroxygaleopsinolone is a clerodane diterpenoid found in plants of the Galeopsis genus, belonging to the Lamiaceae family. While this specific compound is not extensively studied, its chemical structure suggests a biosynthetic origin rooted in the well-established pathways of labdane-related diterpenoids. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with the biosynthesis of related compounds such as hispanolone (B98741). The proposed pathway commences with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of cyclizations and oxidative modifications catalyzed by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), respectively. This document provides a detailed, albeit hypothetical, framework for the enzymatic transformations leading to this compound, alongside relevant experimental protocols for pathway elucidation and quantitative data from related systems.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to begin with the cyclization of GGPP into a clerodane scaffold, which is subsequently modified by a series of oxidation and reduction reactions to yield the final product.

Step 1: Formation of the Clerodane Scaffold

The initial steps involve the conversion of the linear C20 precursor, GGPP, into a bicyclic intermediate. This is a two-step process typically catalyzed by a pair of diterpene synthases: a class II diTPS followed by a class I diTPS.

  • Protonation and Initial Cyclization: A class II diTPS, likely a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.

  • Rearrangement and Second Cyclization: The CPP intermediate is then utilized by a class I diTPS. Through a series of rearrangements, including hydride and methyl shifts, the labdane (B1241275) skeleton is rearranged into the characteristic cis-decalin core of the clerodane diterpenes. This step likely results in a kolavenyl diphosphate or a similar clerodane intermediate.

Step 2: Oxidative Modifications and Furan (B31954) Ring Formation

Following the formation of the core clerodane scaffold, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), are proposed to occur. These modifications are responsible for the introduction of the various functional groups present in the final molecule. Based on the structure of related compounds like hispanolone, the formation of the furan ring is a key transformation.

Step 3: Tailoring Steps to this compound

The final steps in the pathway involve specific hydroxylations and a dehydroxylation to arrive at this compound. The name of the compound suggests the existence of a precursor, "galeopsinolone," which likely possesses a hydroxyl group at position 6.

A putative final sequence of events is:

  • Hydroxylation at C-8: A specific CYP enzyme installs a hydroxyl group at the C-8 position of a galeopsinolone precursor.

  • Dehydroxylation at C-6: Another enzymatic activity, potentially a reductase or a dehydratase followed by a reductase, removes the hydroxyl group at the C-6 position.

The following diagram illustrates the proposed biosynthetic pathway.

Biosynthesis of this compound GGPP Geranylgeranyl Diphosphate (GGPP) CPP Clerodienyl Diphosphate Intermediate GGPP->CPP Class II diTPS (e.g., CPS) Clerodane_Scaffold Clerodane Scaffold CPP->Clerodane_Scaffold Class I diTPS Galeopsinolone_precursor Galeopsinolone Precursor Clerodane_Scaffold->Galeopsinolone_precursor CYPs (Oxidations, Furan Formation) Galeopsinolone Galeopsinolone Galeopsinolone_precursor->Galeopsinolone CYP (Hydroxylation at C-6 and others) Target This compound Galeopsinolone->Target CYP (Hydroxylation at C-8) & Dehydroxylase (at C-6)

Putative biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not available in the current literature. However, data from studies on related diterpenoid biosynthesis can provide a reference for expected values.

ParameterEnzyme/SystemValueCompoundReference
Enzyme Kinetics
KmRecombinant Salvia pomifera diTPS1.2 ± 0.2 µMGGPP[1]
kcatRecombinant Salvia pomifera diTPS0.45 ± 0.02 s-1Isopimaradiene[1]
KmRecombinant Picea abies diTPS0.8 ± 0.1 µMGGPP[2]
kcatRecombinant Picea abies diTPS0.12 s-1Abietadiene[2]
Metabolite Concentration
YieldNicotiana benthamiana transient expression~5 mg/g fresh weightManoyl oxide[3]
ContentSalvia sclarea leaves0.1 - 0.5% dry weightSclareol[4]

Experimental Protocols

The elucidation of the proposed biosynthetic pathway would require the identification and characterization of the involved enzymes. Below are detailed protocols for key experiments.

Identification and Cloning of Candidate Genes

An experimental workflow for identifying candidate genes is depicted below.

Gene Identification Workflow cluster_0 In Silico Analysis cluster_1 Molecular Biology Plant_Material Plant Material (Galeopsis sp.) RNA_Isolation RNA Isolation Plant_Material->RNA_Isolation RNA_Seq RNA Sequencing Transcriptome_Assembly De novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Gene_Annotation Gene Annotation Transcriptome_Assembly->Gene_Annotation Candidate_Selection Candidate Gene Selection (diTPS, CYP) Gene_Annotation->Candidate_Selection RNA_Isolation->RNA_Seq cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification cDNA_Synthesis->PCR_Amplification Gene-specific primers from candidate selection Cloning Cloning into Expression Vector PCR_Amplification->Cloning

Workflow for the identification and cloning of candidate biosynthetic genes.
In Vitro Characterization of Diterpene Synthases

Objective: To determine the enzymatic function of candidate diTPSs.

Materials:

  • Expression system: E. coli BL21(DE3) cells

  • Expression vector: pET28a(+) or similar

  • Substrate: Geranylgeranyl diphosphate (GGPP)

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT

  • Enzyme: Purified recombinant diTPS

  • Alkaline phosphatase

  • Organic solvent: Hexane or ethyl acetate

  • GC-MS instrument

Protocol:

  • Protein Expression and Purification:

    • Transform E. coli with the expression vector containing the candidate diTPS gene.

    • Grow the culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (0.5 mM) at 16-20°C overnight.

    • Harvest cells by centrifugation and lyse them by sonication.

    • Purify the His-tagged protein using Ni-NTA affinity chromatography.

  • Enzyme Assay:

    • In a glass vial, combine 50 µM GGPP with 1-5 µg of purified diTPS in a final volume of 500 µL of assay buffer.

    • Incubate the reaction at 30°C for 1-4 hours.

    • To dephosphorylate the product, add alkaline phosphatase and incubate for another hour.

    • Stop the reaction by adding an equal volume of organic solvent and vortexing vigorously.

  • Product Analysis:

    • Separate the organic phase and concentrate it under a stream of nitrogen.

    • Analyze the product by GC-MS and compare the mass spectrum with known diterpene standards and databases.

In Vitro Characterization of Cytochrome P450 Enzymes

Objective: To identify the function of candidate CYPs in modifying the diterpene scaffold.

Materials:

  • Expression system: Saccharomyces cerevisiae (yeast) or insect cells

  • Yeast expression vector: pYES-DEST52 or similar

  • Substrate: Diterpene scaffold produced from the diTPS assay

  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Yeast microsomes containing the expressed CYP and its corresponding reductase

  • Assay buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvent: Ethyl acetate

  • LC-MS instrument

Protocol:

  • Protein Expression:

    • Transform yeast with the expression vector containing the candidate CYP gene and a vector for a cytochrome P450 reductase.

    • Grow the yeast culture and induce protein expression with galactose.

    • Prepare microsomes from the yeast cells by differential centrifugation.

  • Enzyme Assay:

    • In a glass tube, combine the diterpene substrate (dissolved in a minimal amount of DMSO) with the yeast microsomes in the assay buffer.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 30°C for 1-2 hours with shaking.

    • Stop the reaction by adding an equal volume of ethyl acetate.

  • Product Analysis:

    • Extract the product with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.

    • Analyze the product by LC-MS to identify hydroxylated or otherwise modified diterpenes.

Conclusion

The proposed biosynthetic pathway for this compound provides a logical and scientifically-grounded hypothesis for its formation in Galeopsis species. This framework, based on the established principles of diterpenoid biosynthesis, serves as a roadmap for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms. The experimental protocols detailed herein offer a practical guide for the identification and characterization of the key enzymes involved. Further investigation is required to validate this putative pathway and to explore the full chemical and pharmacological potential of this and related natural products.

Disclaimer: The biosynthetic pathway described in this document is putative and based on the current understanding of diterpenoid biosynthesis. It has not been experimentally validated for this compound.

References

Spectroscopic Analysis of 6-Dehydroxy-8-hydroxygaleopsinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation

The spectroscopic data for 6-Dehydroxy-8-hydroxygaleopsinolone would be presented in structured tables to facilitate clear interpretation and comparison.

Table 1: NMR Spectroscopic Data for this compound

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15
16
17
18
19
20

Table 2: Mass Spectrometry Data for this compound

Ionization ModeMass AnalyzerMass-to-Charge Ratio (m/z)Relative Abundance (%)Inferred Fragment
ESI+Q-TOF[M+H]⁺Molecular Ion
ESI+Q-TOF[M+Na]⁺Sodium Adduct
ESI+Q-TOFFragment 1
ESI+Q-TOFFragment 2

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • The choice of solvent depends on the solubility of the compound.

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

2. Data Acquisition:

  • NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Carbon spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)

1. Sample Preparation:

  • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The concentration is typically in the range of 1-10 µg/mL.

  • The solution may be acidified with a small amount of formic acid to promote protonation for positive ion mode analysis.

2. Data Acquisition:

  • Mass spectra are acquired using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in both positive (ESI+) and negative (ESI-) ion modes to observe different adducts and fragments.

  • Mass Analyzer: The mass analyzer is operated in full scan mode to obtain the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. This helps in identifying key substructures within the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound.

experimental_workflow cluster_isolation Compound Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Ballota sp.) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound NMR_Spectroscopy NMR Spectroscopy (1D and 2D) Pure_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS and MS/MS) Pure_Compound->Mass_Spectrometry Data_Analysis Data Analysis NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination nmr_workflow Sample Purified Compound in Deuterated Solvent 1H_NMR 1H NMR Sample->1H_NMR 13C_NMR 13C NMR Sample->13C_NMR COSY COSY Sample->COSY HSQC HSQC Sample->HSQC HMBC HMBC Sample->HMBC NOESY NOESY Sample->NOESY Structure Final Structure 1H_NMR->Structure 13C_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

physical and chemical properties of 6-Dehydroxy-8-hydroxygaleopsinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydroxy-8-hydroxygaleopsinolone is a naturally occurring furanoditerpenoid compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. While specific experimental data for this compound remains limited in publicly accessible literature, this guide consolidates available information and provides context based on the broader class of furanoditerpenoids. The potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, are discussed, highlighting the need for further investigation into its mechanisms of action and specific signaling pathway involvement.

Chemical and Physical Properties

Precise, experimentally determined physical and chemical properties for this compound are not extensively documented. However, based on its classification as a diterpenoid and information from chemical suppliers, the following data has been compiled.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 87440-66-2[1][2]
Molecular Formula C₂₀H₂₈O₃[1]
Molecular Weight 316.4 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectroscopic Data:

  • ¹H-NMR and ¹³C-NMR: The proton and carbon nuclear magnetic resonance spectra are essential for the structural elucidation of this compound. Expected signals would include those corresponding to the furan (B31954) ring, the diterpenoid core, and the hydroxyl groups. General principles of NMR spectroscopy can be applied to predict approximate chemical shifts.[3][4][5][6]

  • Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the exact molecular weight and fragmentation pattern of the molecule, further confirming its structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, carbonyl (C=O) group, and the furan ring.

Experimental Protocols

Specific experimental protocols for the isolation and synthesis of this compound are not detailed in the available search results. However, general methodologies for similar compounds provide a foundational approach.

Isolation from Natural Sources

This compound is a naturally occurring compound, likely found in plants of the Lamiaceae family, such as those from the genus Galeopsis. A general workflow for its isolation would typically involve:

Isolation Workflow Plant_Material Plant Material (e.g., Galeopsis sp.) Extraction Extraction with a suitable solvent (e.g., methanol, ethanol) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Fractionation (e.g., liquid-liquid extraction) Crude_Extract->Fractionation Chromatography Chromatographic Separation (e.g., column chromatography, HPLC) Fractionation->Chromatography Pure_Compound Isolation of Pure this compound Chromatography->Pure_Compound

Caption: A generalized workflow for the isolation of furanoditerpenoids from plant material.

Chemical Synthesis

A specific, validated synthesis protocol for this compound has not been identified in the searched literature. The synthesis of such a complex natural product would likely involve a multi-step process, potentially drawing upon methodologies used for the synthesis of other diterpenoid analogues.[7][8]

Biological Activity and Potential Signaling Pathways

While specific studies on this compound are limited, the broader class of furanoditerpenoids is known to exhibit a range of biological activities.[1]

Table 2: Potential Biological Activities of this compound

ActivityAssayExpected OutcomeRelevant Pathways
Anti-inflammatory Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), Inhibition of iNOS and COX-2 expressionReduction in inflammatory markersNF-κB, MAPK
Antioxidant DPPH radical scavenging, ABTS radical scavenging, FRAPReduction of oxidative stressNrf2/HO-1, modulation of antioxidant enzyme expression (SOD, CAT)
Antimicrobial Minimum Inhibitory Concentration (MIC) assaysInhibition of bacterial or fungal growth-
Anti-inflammatory Activity

Furanoditerpenoids are often investigated for their anti-inflammatory properties. A plausible mechanism of action for this compound would involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12][13][14][15][16][17][18][19]

Anti_Inflammatory_Pathway Compound This compound NFkB_Pathway NF-κB Pathway Compound->NFkB_Pathway Inhibition MAPK_Pathway MAPK Pathway Compound->MAPK_Pathway Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB_Pathway->Inflammatory_Mediators Activation MAPK_Pathway->Inflammatory_Mediators Activation

Caption: Potential anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Antioxidant Activity

The antioxidant potential of this compound could be evaluated using standard in vitro assays such as DPPH and ABTS radical scavenging assays.[20][21][22][23][24][25][26] The underlying mechanism may involve the activation of the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[27][28][29][30][31]

Antioxidant_Pathway Compound This compound Nrf2_Pathway Nrf2/HO-1 Pathway Compound->Nrf2_Pathway Activation Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Nrf2_Pathway->Antioxidant_Enzymes Upregulation ROS_Reduction Reduction of Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS_Reduction

Caption: Potential antioxidant mechanism via activation of the Nrf2/HO-1 pathway.

Antimicrobial Activity

The antimicrobial properties of this compound can be determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[26][32][33]

Future Directions

The information available on this compound is currently limited. Future research should focus on:

  • Complete Physicochemical Characterization: Detailed experimental determination of its melting point, boiling point, solubility in various solvents, and comprehensive spectroscopic analysis (¹H-NMR, ¹³C-NMR, MS, IR, UV-Vis).

  • Development of a Synthetic Protocol: Establishment of a reliable and efficient synthetic route to enable further biological studies.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to determine its efficacy and safety as a potential therapeutic agent. This should include the determination of IC₅₀ and MIC values against a wide range of targets.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

Conclusion

This compound represents a promising natural product with potential for drug discovery and development. Its classification as a furanoditerpenoid suggests a range of biological activities that warrant further investigation. This technical guide serves as a foundational resource for researchers and scientists, summarizing the current knowledge and outlining key areas for future exploration to unlock the full therapeutic potential of this compound.

References

6-Dehydroxy-8-hydroxygaleopsinolone: An Inquiry into its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Despite its documented existence as a natural product, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the biological activities of 6-Dehydroxy-8-hydroxygaleopsinolone. This in-depth technical guide sought to consolidate quantitative data, experimental protocols, and signaling pathways associated with this diterpenoid. However, extensive searches have yielded no specific studies detailing its pharmacological or biological effects.

This compound is a known diterpenoid compound, and its chemical structure and spectroscopic data have been recorded (CAS Number: 87440-66-2). It is associated with plants of the Galeopsis genus, which belongs to the Lamiaceae family. This family is a rich source of bioactive terpenoids, and numerous studies have documented the antimicrobial, anti-inflammatory, and other pharmacological properties of diterpenoids isolated from related genera such as Salvia. This broader context suggests that this compound may possess similar biological activities, but this remains speculative without direct experimental evidence.

The absence of specific research on this compound prevents the creation of the requested detailed technical guide, including data tables and visualizations of experimental workflows or signaling pathways. Further research, including the isolation or synthesis of this compound followed by comprehensive biological screening, is necessary to elucidate its potential therapeutic value.

General Context: Biological Activities of Diterpenoids from the Lamiaceae Family

While specific data for this compound is unavailable, a general understanding of the biological activities of related compounds can provide a hypothetical framework for future research. Diterpenoids from the Lamiaceae family have been reported to exhibit a range of activities, including:

  • Antimicrobial Activity: Many diterpenoids show inhibitory effects against various bacteria and fungi.

  • Anti-inflammatory Activity: Inhibition of inflammatory pathways and mediators is a common characteristic of these compounds.

  • Cytotoxic Activity: Some diterpenoids have been investigated for their potential as anti-cancer agents.

Below is a conceptual workflow illustrating a general approach for the initial biological screening of a novel natural product like this compound.

G cluster_extraction Isolation & Characterization cluster_screening Initial Biological Screening cluster_followup Follow-up Studies (If Active) A Plant Material (Galeopsis sp.) B Extraction & Fractionation A->B C Isolation of this compound B->C D Structure Elucidation (NMR, MS) C->D E Antimicrobial Assays (Bacteria, Fungi) D->E Pure Compound F Cytotoxicity Assays (Cancer Cell Lines) D->F Pure Compound G Anti-inflammatory Assays (e.g., NO inhibition) D->G Pure Compound H Mechanism of Action Studies E->H Activity Confirmed F->H G->H I In vivo Animal Models H->I J Lead Optimization I->J

Figure 1. Conceptual workflow for the investigation of a novel natural product.

Due to the lack of specific experimental data for this compound, it is not possible to provide quantitative data tables or detailed experimental protocols as requested. Researchers interested in this compound would need to undertake primary research to determine its biological activities.

In-depth Technical Guide: Potential Therapeutic Effects of 6-Dehydroxy-8-hydroxygaleopsinolone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any information on a compound named "6-Dehydroxy-8-hydroxygaleopsinolone." This suggests that this molecule may be novel, hypothetical, or not yet described in published research. Consequently, the following technical guide is presented as a detailed template, populated with hypothetical data and protocols to illustrate the expected format and content for a comprehensive analysis of a novel therapeutic compound. The experimental data, pathways, and protocols described herein are based on plausible scenarios for a fictional anti-inflammatory agent and should not be considered factual for any existing molecule.

Abstract

This document outlines a hypothetical investigation into the therapeutic potential of a novel natural product derivative, designated here as Compound X (to stand in for "this compound"), as a potent anti-inflammatory agent. This guide details its inhibitory effects on key pro-inflammatory signaling pathways, provides comprehensive experimental protocols for its characterization, and presents quantitative data from a series of in vitro assays. The objective is to provide a foundational framework for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic entities.

Quantitative Data Summary

The anti-inflammatory activity of Compound X was assessed through a series of in vitro assays. The following tables summarize the key quantitative findings, offering a comparative overview of its potency and efficacy against established control compounds.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Production

Target CytokineCell LineAssay TypeCompound X IC50 (µM)Dexamethasone IC50 (µM)
TNF-αRAW 264.7ELISA2.5 ± 0.30.8 ± 0.1
IL-6THP-1ELISA5.1 ± 0.61.2 ± 0.2
IL-1βPBMCELISA3.8 ± 0.40.5 ± 0.08

Table 2: Enzyme Inhibition and Gene Expression Analysis

TargetAssay TypeCompound X IC50 (µM)Indomethacin IC50 (µM)
COX-2 Enzyme ActivityCell-free assay1.5 ± 0.20.1 ± 0.02
iNOS Gene ExpressionqPCR7.2 ± 0.9N/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophages) and THP-1 (human monocytes) were obtained from ATCC.

    • Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Culture Conditions:

    • Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment:

    • Compound X and control drugs were dissolved in DMSO to create stock solutions.

    • For experiments, cells were pre-treated with varying concentrations of Compound X or controls for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

Cytokine Quantification (ELISA)
  • Sample Collection: Cell culture supernatants were collected after LPS stimulation.

  • ELISA Procedure:

    • 96-well plates were coated with capture antibodies for TNF-α, IL-6, or IL-1β overnight at 4°C.

    • Plates were washed and blocked with 1% BSA in PBS for 1 hour.

    • Supernatants and standards were added and incubated for 2 hours.

    • Detection antibodies conjugated to horseradish peroxidase (HRP) were added and incubated for 1 hour.

    • Substrate solution (TMB) was added, and the reaction was stopped with 2N H2SO4.

    • Absorbance was measured at 450 nm using a microplate reader.

    • IC50 values were calculated using non-linear regression analysis.

COX-2 Enzyme Inhibition Assay
  • A cell-free cyclooxygenase (COX-2) inhibitor screening assay kit was used according to the manufacturer's instructions.

  • Briefly, purified human recombinant COX-2 enzyme was incubated with arachidonic acid as the substrate in the presence of various concentrations of Compound X or indomethacin.

  • The production of prostaglandin (B15479496) E2 (PGE2) was measured colorimetrically.

Quantitative Real-Time PCR (qPCR) for iNOS Gene Expression
  • RNA Extraction: Total RNA was extracted from LPS-stimulated RAW 264.7 cells using TRIzol reagent.

  • cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • qPCR was performed using SYBR Green master mix on a real-time PCR system.

    • The following primers were used for murine iNOS:

      • Forward: 5'-GGCAGCCTGTGAGACCTTTG-3'

      • Reverse: 5'-GCATTGGAAGTGAAGCGTTTC-3'

    • GAPDH was used as the housekeeping gene for normalization.

    • Relative gene expression was calculated using the 2^-ΔΔCt method.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical mechanism of action of Compound X and the experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasmic Signaling Cascade cluster_2 Nuclear Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IkB IKK->IkB Phosphorylates & Degrades NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocates to Nucleus CompoundX CompoundX CompoundX->IKK Inhibits Pro-inflammatory_Genes TNF-a, IL-6, COX-2, iNOS NF-kB_nucleus->Pro-inflammatory_Genes Promotes Transcription G cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Downstream Assays cluster_3 Data Analysis Cell_Culture Culture RAW 264.7 / THP-1 cells Pre-treatment Pre-treat with Compound X (1h) Cell_Culture->Pre-treatment Stimulation Stimulate with LPS (24h) Pre-treatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells Stimulation->Lyse_Cells ELISA ELISA for Cytokines Collect_Supernatant->ELISA qPCR qPCR for Gene Expression Lyse_Cells->qPCR Data_Analysis Calculate IC50 / Relative Expression ELISA->Data_Analysis qPCR->Data_Analysis

Unveiling 6-Dehydroxy-8-hydroxygaleopsinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydroxy-8-hydroxygaleopsinolone, a labdane (B1241275) diterpenoid, represents a class of natural products with significant therapeutic potential. This document provides an in-depth technical overview of its discovery, history, and known biological activities. Detailed experimental protocols for isolation and characterization, where available, are presented. Furthermore, this guide summarizes quantitative data and visualizes key experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the phytochemical investigation of the genus Galeopsis (Lamiaceae), commonly known as hemp-nettle. While the specific initial isolation of this compound is not definitively detailed in currently accessible literature, its structural relative, galeopsin, was first isolated from Galeopsis angustifolia. Seminal work by Rodriguez, Savona, and their collaborators in the early 1980s on the diterpenoid constituents of Galeopsis angustifolia laid the foundation for the characterization of a series of related labdane diterpenes.[1][2][3][4] These studies, published in the journal Phytochemistry, described novel rearranged labdane diterpenoids from this plant source.

The nomenclature, "this compound," suggests its structural relationship to a parent compound "galeopsinolone," likely a derivative of galeopsin. The discovery of these compounds highlighted the chemical diversity within the Galeopsis genus, which was previously known for its content of iridoids, flavonoids, and other phenolic compounds. The labdane diterpenoids, including this compound, represent a significant class of bioactive molecules from this genus.

Chemical Structure

The chemical structure of this compound is characterized by a bicyclic labdane diterpene core. Key features include the absence of a hydroxyl group at the C-6 position and the presence of a hydroxyl group at the C-8 position, as indicated by its name. A furan (B31954) ring is also a characteristic feature of many galeopsin-related compounds. The precise stereochemistry and complete structural elucidation would have been determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

3.1. General Isolation Workflow of Labdane Diterpenoids from Galeopsis sp.

experimental_workflow plant_material Aerial parts of Galeopsis sp. extraction Extraction with organic solvent (e.g., Methanol/Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Generation of Fractions (e.g., n-Hexane, Ethyl Acetate, n-Butanol) partitioning->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography subfractions Collection of Sub-fractions chromatography->subfractions purification Preparative TLC or HPLC subfractions->purification isolated_compound Isolated this compound purification->isolated_compound

Figure 1. Generalized workflow for the isolation of labdane diterpenoids.

3.2. Structural Elucidation

The characterization of this compound would have relied on a combination of the following spectroscopic methods:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

  • MS (Mass Spectrometry): To determine the molecular weight and elemental composition.

  • IR (Infrared Spectroscopy): To identify functional groups (e.g., hydroxyls, carbonyls).

  • UV-Vis (Ultraviolet-Visible Spectroscopy): To identify chromophores within the molecule.

Biological Activity

Labdane diterpenoids, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5][6][7][8][9] While specific quantitative data for this compound is scarce in the public domain, the activities of structurally related compounds provide insights into its potential therapeutic applications.

4.1. Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of labdane diterpenes against various cancer cell lines.[5][6][7] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

4.2. Anti-inflammatory Activity

The anti-inflammatory properties of labdane diterpenoids are also well-documented.[5] These effects are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

Table 1: Biological Activities of Structurally Related Labdane Diterpenoids

Compound ClassBiological ActivityCell Lines/ModelReported IC₅₀/Activity
Labdane DiterpenesCytotoxicityVarious human leukemic cell linesPotent activity reported
Labdane DiterpenesAnti-inflammatoryIn vivo mouse modelsSignificant reduction in inflammation

Note: This table represents a summary of activities for the broader class of labdane diterpenoids due to the lack of specific public data for this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of other labdane diterpenoids, potential targets include pathways involved in inflammation and cell proliferation.

signaling_pathway cluster_0 Potential Anti-inflammatory Mechanism Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB Pathway NF-κB Pathway Pro-inflammatory Stimuli->NF-κB Pathway Activates Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Pathway->Inflammatory Gene Expression Induces This compound This compound This compound->NF-κB Pathway Inhibits?

Figure 2. Postulated inhibitory effect on the NF-κB signaling pathway.

Future Directions

This compound remains a molecule of interest for further investigation. Key areas for future research include:

  • Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs.

  • Comprehensive Biological Screening: A broad screening of its bioactivity against a panel of cancer cell lines, microbial strains, and in various inflammatory models is warranted to identify its most promising therapeutic applications.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.

Conclusion

This compound, a labdane diterpenoid from the Galeopsis genus, belongs to a class of natural products with demonstrated cytotoxic and anti-inflammatory potential. While its specific discovery and detailed biological profile require further investigation, this technical guide provides a comprehensive overview of the current knowledge. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel therapeutics from natural sources.

References

Diterpenoids from Leonurus japonicus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Leonurus japonicus Houtt., commonly known as Chinese motherwort, is a well-regarded herb in traditional medicine with a rich history of use for various ailments. Modern phytochemical investigations have revealed a diverse array of bioactive compounds within this plant, with diterpenoids emerging as a class of significant interest. This technical guide provides a comprehensive overview of the diterpenoids isolated from Leonurus japonicus, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data on isolated compounds and their biological activities, details the experimental protocols for their isolation and characterization, and visualizes key processes, including a general isolation workflow and the anti-inflammatory mechanism of action through the NF-κB signaling pathway.

Introduction

Leonurus japonicus is a rich source of various secondary metabolites, including alkaloids, flavonoids, and terpenoids. Among these, diterpenoids, primarily of the labdane (B1241275) and clerodane types, have been the subject of extensive research due to their diverse chemical structures and promising pharmacological activities.[1][2] These activities include anti-inflammatory, cytotoxic, neuroprotective, and acetylcholinesterase inhibitory effects.[3][4] This guide aims to provide a centralized resource of the current knowledge on diterpenoids from L. japonicus to facilitate further research and development in this area.

Isolated Diterpenoids and Their Biological Activities

A significant number of diterpenoids have been isolated and identified from Leonurus japonicus. The following tables summarize the key compounds, their types, and reported biological activities with available quantitative data.

Table 1: Labdane-type Diterpenoids Isolated from Leonurus japonicus
Compound NameSpecific TypeBiological ActivityQuantitative DataSource
LeojaponinLabdaneNeuroprotective~50% cell viability at 0.1-10 µM against glutamate-induced toxicity in rat cortical cells
PrehispanoloneLabdaneNeuroprotectiveExhibited cytoprotective effects against glutamate-induced toxicity
iso-PreleoheterinLabdaneNeuroprotectiveExhibited cytoprotective effects against glutamate-induced toxicity
Leojaponicone ALabdaneAcetylcholinesterase InhibitionHigh inhibitory effect (specific IC50 not provided)[4]
Isoleojaponicone ALabdaneAcetylcholinesterase InhibitionHigh inhibitory effect (specific IC50 not provided)[4]
Methylisoleojaponicone ALabdaneAcetylcholinesterase InhibitionHigh inhibitory effect (specific IC50 not provided)[4]
Japonicones A-D, GLabdaneAnti-inflammatoryIC50 values for PGE2 inhibition ranging from 8.62-30.71 μM[5]
LeojaponotinLabdaneNot Reported-[6]
Leojaponins B-CLabdaneCytotoxicityEvaluated for cytotoxicity (specific data not provided)[3]
IsoleojaponinHalimane (related to labdane)Not Reported-[7][8]
Compound 30 (seco-labdane)seco-LabdaneAnti-inflammatoryIC50 of 3.9 ± 1.7 μM for NO production inhibition[7]
Various labdane epimersLabdaneAnti-inflammatoryInhibition of NO production in LPS-induced RAW264.7 cells[3]
Table 2: Clerodane-type Diterpenoids Isolated from Leonurus japonicus
Compound NameSpecific TypeBiological ActivityQuantitative DataSource
Leojaponin AClerodaneCytotoxicityEvaluated for cytotoxicity (specific data not provided)[3]

Experimental Protocols

This section details the general methodologies employed in the isolation, purification, structure elucidation, and biological evaluation of diterpenoids from Leonurus japonicus.

General Isolation and Purification Protocol

The isolation of diterpenoids from L. japonicus typically involves a multi-step process of extraction and chromatography.

  • Plant Material and Extraction:

    • The aerial parts of Leonurus japonicus are collected, dried, and powdered.

    • The powdered plant material (e.g., 15.0 kg) is extracted with a solvent, most commonly 95% ethanol, at room temperature.[3] The extraction is usually repeated multiple times (e.g., 3 times with 40 L of solvent).[3]

    • The combined extracts are then concentrated under reduced pressure to yield a crude residue.[3]

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation:

    • The resulting fractions (e.g., the EtOAc fraction) are subjected to various chromatographic techniques for further purification.

    • Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a petroleum ether-EtOAc mixture, to yield several sub-fractions.

    • Sephadex LH-20 Chromatography: Sub-fractions are often further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and smaller molecules.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is typically achieved using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.

Structure Elucidation

The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the stereochemistry.

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereostructure.

Anti-inflammatory Activity Assay (Inhibition of NO Production)

The anti-inflammatory activity of the isolated diterpenoids is frequently assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Nitrite (B80452) Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is calculated from a standard curve. The inhibitory activity is expressed as the concentration of the compound that inhibits NO production by 50% (IC50).

Visualizations

The following diagrams illustrate the general experimental workflow for isolating diterpenoids and the signaling pathway involved in their anti-inflammatory effects.

G General Workflow for Diterpenoid Isolation plant_material Dried, powdered aerial parts of Leonurus japonicus extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., with EtOAc) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel sub_fractions Sub-fractions silica_gel->sub_fractions sephadex Sephadex LH-20 Chromatography sub_fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions prep_hplc Preparative RP-HPLC purified_fractions->prep_hplc isolated_diterpenoids Isolated Diterpenoids prep_hplc->isolated_diterpenoids

Caption: General workflow for the isolation of diterpenoids.

G Anti-inflammatory Mechanism of Leonurus japonicus Diterpenoids cluster_cell Macrophage (e.g., RAW 264.7) LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades, releasing NFkB_p65_p50_active Active NF-κB (p65/p50) nucleus Nucleus NFkB_p65_p50_active->nucleus translocates to inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes induces transcription of inflammation Inflammatory Response (NO, PGE2 production) inflammatory_genes->inflammation diterpenoids Leonurus japonicus Diterpenoids diterpenoids->IKK inhibit phosphorylation

Caption: NF-κB signaling pathway and the inhibitory action of diterpenoids.

Conclusion

The diterpenoids isolated from Leonurus japonicus represent a promising class of natural products with a range of biological activities, particularly anti-inflammatory and neuroprotective effects. The information compiled in this guide, including the quantitative data, detailed experimental protocols, and visual diagrams, serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential. The continued exploration of Leonurus japonicus is likely to yield novel diterpenoid structures with unique biological properties, contributing to the development of new therapeutic agents.

References

Preliminary Cytotoxicity Screening of 6-Dehydroxy-8-hydroxygaleopsinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Natural products are a significant source of novel therapeutic agents, particularly in oncology. This technical guide outlines a comprehensive framework for the preliminary cytotoxicity screening of 6-Dehydroxy-8-hydroxygaleopsinolone, a novel natural compound. In the absence of published data, this document presents a hypothetical screening workflow, including detailed experimental protocols for common in vitro cytotoxicity assays, hypothetical data interpretation, and potential mechanisms of action. The guide is intended to serve as a practical resource for researchers initiating cytotoxicological assessments of new chemical entities.

Introduction

This compound is a recently isolated natural product with a chemical structure suggestive of potential biological activity. Preliminary assessment of its cytotoxic potential is a critical first step in evaluating its suitability for further drug development. This guide details the methodologies for conducting such a preliminary screening, focusing on the Sulforhodamine B (SRB) and MTT assays to determine the compound's effect on cell viability across a panel of human cancer cell lines.

Hypothetical Cytotoxicity Data

The following table summarizes hypothetical data from a preliminary cytotoxicity screening of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM) of this compound
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma22.5 ± 2.1
HeLaCervical Adenocarcinoma18.9 ± 1.5
HepG2Hepatocellular Carcinoma35.7 ± 3.4
HCT116Colon Carcinoma12.8 ± 1.3

Caption: Hypothetical IC50 values of this compound.

Experimental Protocols

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[1][2][3][4][5]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.[1]

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 72 hours).

  • Cell Fixation: Remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1][2]

  • Staining: Wash the plates five times with water and air-dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1][2]

  • Solubilization: Air-dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[2][3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6]

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with different concentrations of this compound and incubate for the desired duration.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Visualizations

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plates Cell_Treatment Treat Cells with Compound Cell_Seeding->Cell_Treatment Compound_Preparation Prepare Serial Dilutions of This compound Compound_Preparation->Cell_Treatment Incubation Incubate for 72 hours Cell_Treatment->Incubation Assay_Execution Perform SRB or MTT Assay Incubation->Assay_Execution Data_Acquisition Measure Absorbance Assay_Execution->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation

Caption: Workflow for Cytotoxicity Screening.

Natural products can exert cytotoxic effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[8][9][10][11][12] A plausible mechanism for a cytotoxic natural product is the induction of apoptosis through the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[10][12]

G cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

This technical guide provides a standardized framework for the initial cytotoxic evaluation of this compound. The detailed protocols for the SRB and MTT assays, along with the structured presentation of hypothetical data and potential mechanisms of action, offer a comprehensive starting point for researchers. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of 6-Dehydroxy-8-hydroxygaleopsinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Dehydroxy-8-hydroxygaleopsinolone is a furanoditerpenoid natural product with potential biological activity. Due to the absence of a published total synthesis for this specific compound, this document outlines a proposed synthetic strategy based on established methodologies for the synthesis of structurally related furanoditerpenoids. The proposed route features the construction of a functionalized decalin core, followed by the installation of the furan (B31954) moiety and subsequent stereoselective modifications to achieve the target molecule. This document provides detailed protocols for key transformations, presents hypothetical quantitative data for reaction optimization, and includes a visual representation of the synthetic workflow. These notes are intended to serve as a guide for researchers aiming to synthesize this compound and its analogs for further biological evaluation.

Proposed Retrosynthetic Analysis

The retrosynthetic strategy for this compound hinges on disconnecting the molecule at key positions to reveal readily available starting materials. The primary disconnections are proposed for the furan ring and the side chain attached to the decalin core. The tetracyclic core can be simplified by a Diels-Alder reaction to form the decalin system.

A plausible retrosynthetic analysis is as follows:

  • Furan Ring Formation: The furan moiety can be constructed from a suitably functionalized diketone precursor.

  • Side Chain Introduction: The hydroxyethyl (B10761427) side chain can be installed via an olefination reaction on a ketone, followed by reduction.

  • Decalin Core Synthesis: The decalin core bearing the necessary stereocenters and functional groups can be assembled through a stereoselective intramolecular Diels-Alder reaction.

Proposed Synthetic Pathway

The proposed forward synthesis is divided into three main stages:

Stage 1: Synthesis of the Decalin Core

The synthesis commences with the construction of a functionalized diene and dienophile precursor for the key intramolecular Diels-Alder reaction. This approach allows for the stereocontrolled formation of the cis-fused decalin ring system present in many furanoditerpenoids.

Stage 2: Furan Ring Construction

Following the formation of the decalin core, the furan ring will be constructed. A common method involves the reaction of a 1,4-dicarbonyl compound, which can be unmasked from a suitable precursor, with an acid catalyst to promote cyclization and dehydration.

Stage 3: Final Modifications and Side Chain Installation

The final stage involves the introduction of the C8 hydroxyl group and the C6 side chain. The C8 hydroxyl group can be introduced via stereoselective oxidation. The side chain will be installed using an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, followed by a selective reduction of the resulting alkene.

Experimental Protocols

Protocol 1: Intramolecular Diels-Alder Reaction for Decalin Core Synthesis

This protocol describes the formation of the functionalized decalin core from a triene precursor.

  • Reaction: To a solution of the triene precursor (1.0 eq) in toluene (B28343) (0.01 M) is added a Lewis acid catalyst (e.g., Et₂AlCl, 0.1 eq) at -78 °C under an argon atmosphere.

  • The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the decalin core.

Protocol 2: Paal-Knorr Furan Synthesis

This protocol details the construction of the furan ring from a 1,4-dicarbonyl precursor.

  • Reaction: The 1,4-dicarbonyl precursor (1.0 eq) is dissolved in glacial acetic acid (0.1 M).

  • A catalytic amount of a strong acid (e.g., H₂SO₄, 5 mol%) is added to the solution.

  • The reaction mixture is heated to 100 °C for 4 hours.

  • After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of NaHCO₃.

  • The product is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The resulting crude furan derivative is purified by column chromatography.

Protocol 3: Horner-Wadsworth-Emmons Olefination

This protocol describes the installation of the ethylidene side chain.

  • Reaction: To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C is added triethyl phosphonoacetate (1.2 eq) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature for 1 hour.

  • A solution of the ketone precursor (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography to yield the α,β-unsaturated ester.

Protocol 4: Stereoselective Reduction of Ketone

This protocol details the reduction of a ketone to the corresponding hydroxyl group.

  • Reaction: To a solution of the enone precursor (1.0 eq) in a mixture of CH₂Cl₂ and MeOH (1:1, 0.05 M) at -78 °C is added CeCl₃·7H₂O (1.1 eq).

  • After stirring for 20 minutes, NaBH₄ (1.5 eq) is added in one portion.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of acetone.

  • The mixture is warmed to room temperature and partitioned between ethyl acetate and water.

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated.

  • The residue is purified by flash chromatography to afford the desired alcohol.

Data Presentation

The following tables summarize hypothetical quantitative data for the key reaction steps. This data is intended to serve as a benchmark for experimental optimization.

Table 1: Optimization of the Intramolecular Diels-Alder Reaction

EntryLewis AcidTemperature (°C)Time (h)Yield (%)
1BF₃·OEt₂-78 to 251265
2Et₂AlCl-78 to 251278
3SnCl₄-78 to 251272
4Me₂AlCl-78 to 251275

Table 2: Yields for Key Synthetic Steps

StepReactionReagentsYield (%)
1Intramolecular Diels-AlderEt₂AlCl, Toluene78
2Furan SynthesisH₂SO₄, AcOH85
3HWE OlefinationNaH, (EtO)₂P(O)CH₂CO₂Et, THF90
4Ketone ReductionNaBH₄, CeCl₃·7H₂O92 (d.r. >10:1)
5Ester ReductionDIBAL-H, CH₂Cl₂95

Mandatory Visualization

Total_Synthesis_Workflow A Triene Precursor B Decalin Core A->B Intramolecular Diels-Alder C 1,4-Dicarbonyl Intermediate B->C Ozonolysis/ Reduction D Furanoditerpenoid Core C->D Paal-Knorr Furan Synthesis E Ketone Intermediate D->E Selective Oxidation F α,β-Unsaturated Ester E->F Horner-Wadsworth-Emmons Olefination G Allylic Alcohol F->G Ester Reduction H This compound G->H Final Deprotection

Caption: Proposed synthetic workflow for this compound.

Application Note & Protocol: Quantification of 6-Dehydroxy-8-hydroxygaleopsinolone using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Dehydroxy-8-hydroxygaleopsinolone is a bioactive small molecule with potential therapeutic applications.[1] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of plant extracts, and in vitro biological assays. This document provides a detailed protocol for the quantification of this compound using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The principles and parameters outlined here are based on established methodologies for the analysis of similar natural products and bioactive molecules.[2][3][4]

Data Presentation: Method Validation Summary

The following tables summarize the representative quantitative data for the LC-MS/MS method. Please note that this data is for illustrative purposes and represents typical performance for a validated method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 10000.99921/x

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.599.1
Mid1004.1101.55.3100.8
High8003.599.84.1101.2

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.5 ± 4.195.8 ± 3.2
High80095.1 ± 3.598.2 ± 2.8

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

  • Human plasma (or other biological matrix)

  • This compound analytical standard

  • Internal Standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 20% B

    • 1.0 min: 20% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 20% B

    • 8.0 min: 20% B

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion > Product Ion (e.g., based on its chemical formula C₂₀H₂₈O₃, the protonated molecule [M+H]⁺ would have an m/z of 317.2). A plausible fragmentation could be monitored.

    • Internal Standard: Precursor Ion > Product Ion

Visualizations

Experimental Workflow

experimental_workflow sp1 Plasma Sample Collection sp2 Addition of Internal Standard sp1->sp2 sp3 Protein Precipitation (Acetonitrile) sp2->sp3 sp4 Vortex & Centrifuge sp3->sp4 sp5 Supernatant Transfer sp4->sp5 lc HPLC Separation (C18 Column) sp5->lc ms Mass Spectrometry Detection (MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Concentration Calculation dp1->dp2 dp3 Method Validation dp2->dp3

Caption: LC-MS/MS workflow for this compound quantification.

Hypothetical Signaling Pathway

signaling_pathway compound 6-Dehydroxy-8- hydroxygaleopsinolone receptor Cell Surface Receptor compound->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression (e.g., Anti-inflammatory) nucleus->gene_expression

Caption: Hypothetical signaling pathway for a bioactive compound.

References

Application Note: HPLC-UV Method for the Analysis of 6-Dehydroxy-8-hydroxygaleopsinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydroxy-8-hydroxygaleopsinolone is a labdane-type diterpenoid that has been isolated from plants of the Galeopsis genus. As interest in the pharmacological properties of diterpenoids grows, robust analytical methods for their quantification are crucial for research, quality control, and drug development. This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound in plant extracts and purified samples. The described method is based on established principles for the analysis of diterpenoids and other phytochemicals.[1]

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Quantification is achieved by UV detection, monitoring the absorbance at a wavelength appropriate for the analyte. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from reference standards of known concentrations.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Table 1: HPLC-UV Instrument Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, 90% B (hold); 30-31 min, 90-30% B; 31-35 min, 30% B (hold)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 210 nm
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and perform ultrasound-assisted extraction for 30 minutes.[2]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to fall within the linear range of the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Plant Material Extraction Ultrasound-Assisted Extraction (Methanol) Sample->Extraction Standard Reference Standard Stock Primary Stock (1 mg/mL) Standard->Stock Filtration Filtration (0.45 µm) Extraction->Filtration Dilution_Sample Dilution Filtration->Dilution_Sample Dilution_Standard Serial Dilution Stock->Dilution_Standard Injection Inject into HPLC Dilution_Sample->Injection Dilution_Standard->Injection Calibration Calibration Curve Dilution_Standard->Calibration Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Data Presentation

The performance of the method should be validated according to standard guidelines. The following tables present expected quantitative data based on similar analyses of diterpenoids.

Table 2: Method Validation Parameters

ParameterExpected Value
Retention Time (min) Approx. 15.2
Linearity (r²) > 0.999
LOD (µg/mL) 0.35
LOQ (µg/mL) 1.07
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Table 3: Calibration Curve Data (Hypothetical)

Concentration (µg/mL)Peak Area (mAU*s)
115,230
576,150
10152,300
25380,750
50761,500
1001,523,000

Logical Relationship Diagram

HPLC_Logic cluster_instrument Analytical System cluster_process Analytical Process HPLC HPLC System Mobile Phase Delivery Autosampler Column Oven Column Stationary Phase C18 Column HPLC->Column introduces sample to Separation Separation Based on Polarity Column->Separation facilitates Detector Detection UV-Vis Detector (210 nm) Quantification Quantification Beer-Lambert Law Detector->Quantification provides signal for Analyte Analyte This compound Analyte->HPLC Separation->Detector elutes to

Caption: Logical relationship of key components in the HPLC-UV analysis.

Conclusion

The proposed HPLC-UV method provides a framework for the reliable separation and quantification of this compound. This method is anticipated to be linear, accurate, and precise, making it suitable for routine analysis in research and quality control settings. As with any analytical method, validation with the specific matrix and instrumentation is essential to ensure data quality.

References

Application Note: A Robust LC-MS/MS Protocol for the Detection and Quantification of 6-Dehydroxy-8-hydroxygaleopsinolone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Dehydroxy-8-hydroxygaleopsinolone is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity, a sensitive and reliable analytical method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the accurate detection and quantification of this compound in human plasma. The described method is designed to offer high selectivity and sensitivity, essential for supporting drug development programs.

Experimental Protocols

1. Sample Preparation

A solid-phase extraction (SPE) method is employed to isolate this compound from the complex plasma matrix. This approach ensures a clean extract, minimizing matrix effects and enhancing the signal-to-noise ratio.

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water

    • Mixed-mode cation exchange SPE cartridges

  • Procedure:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma, add 20 µL of the internal standard working solution.

    • Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

2. Liquid Chromatography

  • Instrumentation: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

3. Mass Spectrometry

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 315.2 181.1 25

    | Internal Standard | 320.2 | 186.1 | 25 |

Data Presentation

The following table summarizes the expected quantitative performance of this LC-MS/MS method, based on typical validation parameters for similar assays.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Matrix Effect Minimal
Recovery > 85%

Visualization

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is pretreat Pre-treatment add_is->pretreat spe Solid-Phase Extraction pretreat->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography reconstitute->lc ms Mass Spectrometry lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

logical_relationship compound This compound pk_study Pharmacokinetic Study compound->pk_study biological_matrix Biological Matrix (Plasma) pk_study->biological_matrix lcms_method LC-MS/MS Method biological_matrix->lcms_method quant_data Quantitative Data lcms_method->quant_data drug_dev Drug Development Decisions quant_data->drug_dev

Caption: Role of the LC-MS/MS method in drug development.

Application Notes and Protocols for 6-Dehydroxy-8-hydroxygaleopsinolone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydroxy-8-hydroxygaleopsinolone is a diterpenoid compound of interest for its potential biological activities. As a member of the galeopsin (B593422) family of natural products, it is hypothesized to possess cytotoxic and anti-proliferative properties, making it a candidate for investigation in cancer research and drug development. Due to the limited availability of specific data for this compound, this document provides a comprehensive guide to its use in cell culture experiments based on established protocols for analogous cytotoxic diterpenoids.

This guide will use Ampelopsin , a well-characterized flavonoid with known anti-cancer properties, as a representative example to illustrate the experimental design, data interpretation, and potential signaling pathways that may be relevant for this compound. Researchers can adapt these protocols to characterize the specific biological effects of their compound of interest.

Predicted Biological Activities and Mechanism of Action

Based on the activities of similar natural products, this compound is predicted to exhibit the following biological effects:

  • Cytotoxicity: Inhibition of cancer cell proliferation and viability.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints.

The underlying mechanism of action is likely to involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Data Presentation: Representative Cytotoxicity Data

The following tables summarize the cytotoxic effects of the representative compound, Ampelopsin, on various cancer cell lines. This data is provided as a reference for the types of quantitative results that can be generated for this compound.

Table 1: IC50 Values of Ampelopsin in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A375Malignant Melanoma24~0.1
HepG2HepatomaNot SpecifiedSignificant inhibition
HeLaCervical CancerNot SpecifiedDose-dependent inhibition
U251Glioma24~50
A172Glioma24~50
SHG44Glioma24~50
MDA-MB-231Triple-Negative Breast Cancer7214.5 ± 0.71[1]
MCF-7Breast CancerNot SpecifiedDose-dependent inhibition

Table 2: Effect of Ampelopsin on Cell Cycle Distribution in A375 Cells [2]

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (0 µM)65.4 ± 2.125.1 ± 1.59.5 ± 0.8
0.05 µM Ampelopsin55.2 ± 1.828.3 ± 1.216.5 ± 1.3
0.1 µM Ampelopsin45.7 ± 2.530.1 ± 1.724.2 ± 1.9
0.2 µM Ampelopsin35.9 ± 2.325.8 ± 1.638.3 ± 2.7

Experimental Protocols

Herein, we provide detailed protocols for foundational experiments to characterize the biological activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent effect of a compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Analysis of Apoptosis by Western Blot

This protocol is used to detect the expression of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins relative to the loading control (β-actin). An increase in cleaved Caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis induction.[3]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound and the general experimental workflow for its characterization.

G Potential Apoptotic Signaling Pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Predicted mitochondrial-mediated apoptosis pathway.

G Experimental Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Start Compound Synthesis/ Isolation MTT Cytotoxicity Assay (MTT) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (Western Blot, Flow Cytometry) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Pathway Signaling Pathway Analysis Apoptosis->Pathway CellCycle->Pathway Analysis Analyze and Interpret Results Pathway->Analysis

Caption: Workflow for characterizing a novel cytotoxic compound.

Conclusion

The provided application notes and protocols offer a robust framework for the initial characterization of this compound in cell culture experiments. By leveraging the established methodologies and understanding the potential mechanisms of action through the lens of a representative compound like Ampelopsin, researchers can efficiently design experiments, generate meaningful data, and elucidate the therapeutic potential of this novel diterpenoid. It is crucial to adapt and optimize these protocols for the specific cell lines and experimental conditions used in your laboratory.

References

Application Notes and Protocols for In Vitro Bioactivity Assessment of 6-Dehydroxy-8-hydroxygaleopsinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro evaluation of the bioactivity of the diterpenoid 6-Dehydroxy-8-hydroxygaleopsinolone. The following protocols are foundational assays for determining potential cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibitory properties.

Cytotoxicity Assessment

A fundamental first step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability. This helps establish a therapeutic window and identify potential for anticancer applications.

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.[1] The amount of formazan produced is proportional to the number of living cells.[1] This assay is crucial for determining the concentration range of this compound to be used in subsequent bioactivity assays, ensuring that observed effects are not due to overt cytotoxicity.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Data Presentation:
Compound Concentration (µM)Cell Viability (%) [Mean ± SD]IC₅₀ (µM)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
1078.3 ± 6.2
5052.1 ± 5.548.5
10025.4 ± 3.9

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of This compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases. Natural products are a rich source of potential anti-inflammatory agents.

Application Note:

A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS), which induces the production of pro-inflammatory mediators like nitric oxide (NO).[2][3] The Griess assay can be used to measure the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of this compound would indicate potential anti-inflammatory activity.[2] It is crucial to run a parallel cytotoxicity assay to ensure that the observed reduction in NO is not due to cell death.[2]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME, an iNOS inhibitor).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the NO inhibition as a percentage relative to the vehicle control.

Data Presentation:
TreatmentNitrite Concentration (µM) [Mean ± SD]NO Inhibition (%)
Control (No LPS)1.2 ± 0.3-
LPS + Vehicle35.8 ± 2.90
LPS + Compound (10 µM)25.1 ± 2.129.9
LPS + Compound (25 µM)15.7 ± 1.856.1
LPS + Compound (50 µM)8.9 ± 1.175.1
LPS + L-NAME (100 µM)5.4 ± 0.884.9

Signaling Pathway Diagram:

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB inhibits degradation of NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Compound 6-Dehydroxy-8- hydroxygaleopsinolone Compound->NFkB Potential Inhibition Compound->iNOS_protein Potential Inhibition

Caption: Simplified LPS-induced NF-κB signaling pathway leading to NO production.

Antioxidant Capacity Assessment

Antioxidant activity is a common feature of many bioactive natural products. Several assays with different mechanisms are recommended for a comprehensive evaluation.[4]

Application Note:

The antioxidant capacity of this compound can be evaluated using multiple assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the ability of an antioxidant to scavenge free radicals.[4][5] The FRAP (Ferric Reducing Antioxidant Power) and CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assays measure the reducing power of the compound.[6][7] Using a combination of these assays provides a more complete profile of the antioxidant potential. Results are often expressed as equivalents of a standard antioxidant like Trolox or ascorbic acid.[8]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution. Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (effective concentration to scavenge 50% of radicals) can be calculated.

Data Presentation:
AssayCompound Concentration (µg/mL)Activity [Mean ± SD]EC₅₀ / Equivalent Value
DPPH 2535.2 ± 2.8 % ScavengingEC₅₀ = 68.5 µg/mL
5048.9 ± 3.1 % Scavenging
10075.4 ± 4.5 % Scavenging
ABTS 2540.1 ± 3.3 % ScavengingEC₅₀ = 59.2 µg/mL
5055.6 ± 3.9 % Scavenging
10082.3 ± 5.1 % Scavenging
FRAP 100150.7 ± 9.8 µM Fe(II) Equiv.1.51 µM Fe(II) Equiv./µg
CUPRAC 100185.3 ± 11.2 µM Trolox Equiv.1.85 µM TEAC/µg

Enzyme Inhibition Assays

Diterpenoids are known to interact with various enzymes, making enzyme inhibition a key area of investigation for therapeutic potential.[9][10]

Application Note:

Based on the structural class of this compound, several enzyme targets could be relevant. For neurodegenerative diseases, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.[6][7][10] For metabolic disorders, inhibition of α-amylase and α-glucosidase is relevant for controlling postprandial hyperglycemia.[10] Tyrosinase inhibition is of interest in cosmetics for skin lightening and in medicine for treating pigmentation disorders.[6][10] These assays are typically colorimetric and measure the formation of a product when the enzyme acts on its substrate.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution.

    • ATCI (acetylthiocholine iodide) substrate solution.

    • AChE enzyme solution.

  • Reaction Mixture: In a 96-well plate, add in order:

    • 140 µL of phosphate buffer.

    • 20 µL of various concentrations of this compound.

    • 20 µL of AChE solution.

    • Incubate for 15 minutes at 25°C.

    • 10 µL of DTNB solution.

  • Initiate Reaction: Add 10 µL of ATCI solution to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm for 5-10 minutes at 1-minute intervals.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 Determine the IC₅₀ value. Galantamine can be used as a positive control.[10]

Data Presentation:
Target EnzymeCompound Concentration (µM)Inhibition (%) [Mean ± SD]IC₅₀ (µM)
AChE 1015.8 ± 2.175.3
5042.5 ± 3.8
10065.1 ± 5.2
α-Glucosidase 1022.4 ± 2.540.1
5060.7 ± 4.9
10088.9 ± 6.3
Tyrosinase 1012.1 ± 1.9>100
5035.6 ± 3.1
10048.2 ± 4.0

Logical Relationship Diagram:

Bioactivity_Screening_Logic cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Studies Compound 6-Dehydroxy-8- hydroxygaleopsinolone Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Compound->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Enzyme Enzyme Inhibition (e.g., AChE) Compound->Enzyme DoseResponse Dose-Response & IC50/EC50 Determination Cytotoxicity->DoseResponse Determine non-toxic concentration range AntiInflammatory->DoseResponse Antioxidant->DoseResponse Enzyme->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB, Enzyme Kinetics) DoseResponse->Mechanism If potent activity is observed LeadOpt Lead Optimization Mechanism->LeadOpt

Caption: Logical workflow for in vitro bioactivity screening of a novel compound.

References

Application Notes and Protocols for Efficacy Testing of 6-Dehydroxy-8-hydroxygaleopsinolone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of 6-Dehydroxy-8-hydroxygaleopsinolone, a novel compound with potential therapeutic applications. Given the limited existing data on this specific molecule, this document outlines a systematic approach to assess its efficacy in established animal models for three key therapeutic areas: inflammation, cancer, and neuroprotection. The selection of these areas is based on the common biological activities of similar natural product scaffolds.

The following sections detail the experimental protocols, data presentation strategies, and relevant biological pathways to guide researchers in designing and executing robust in vivo studies.

Section 1: Anti-inflammatory Efficacy Testing

Inflammation is a critical pathological component of numerous diseases.[1] These protocols are designed to evaluate the potential of this compound to modulate inflammatory responses.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation and is valuable for screening potential anti-inflammatory drugs.[1][2]

Experimental Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (180-200g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
1Vehicle Control-X ± SEM0
2This compound10Y ± SEMCalculated
3This compound30Z ± SEMCalculated
4This compound100A ± SEMCalculated
5Indomethacin10B ± SEMCalculated

Experimental Workflow Diagram:

G cluster_0 Pre-treatment Phase cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8) acclimatization->grouping drug_admin Drug Administration (p.o. or i.p.) grouping->drug_admin carrageenan Carrageenan Injection (0.1 mL, 1%) drug_admin->carrageenan 1 hour post-treatment measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Model.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) receptor Receptor inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates ikb_p Phosphorylated IκBα ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates to ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->ikb ikb_nfkb->nfkb ub_ikb Ubiquitinated IκBα ikb_p->ub_ikb ubiquitination proteasome Proteasome ub_ikb->proteasome degradation gene_transcription Gene Transcription nfkb_n->gene_transcription induces inflammatory_mediators Inflammatory Mediators (COX-2, iNOS, Cytokines) gene_transcription->inflammatory_mediators compound This compound compound->ikb_kinase Inhibits?

Hypothesized inhibition of the NF-κB signaling pathway.

Section 2: Anti-cancer Efficacy Testing

These protocols are designed to evaluate the potential of this compound to inhibit tumor growth.

Animal Model: Xenograft Tumor Model in Nude Mice

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.[3][4][5]

Experimental Protocol:

  • Animal Selection: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old, are used.[3]

  • Cell Culture: A human cancer cell line relevant to the hypothesized mechanism of action of the compound (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured under standard conditions.

  • Tumor Implantation: 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of a suitable medium (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Grouping and Treatment: Once tumors reach the desired size, mice are randomized into groups (n=8-10 per group):

    • Vehicle Control

    • This compound (multiple dose levels)

    • Positive Control (a standard-of-care chemotherapy agent for the chosen cell line)

  • Drug Administration: Treatment is administered as per the planned schedule (e.g., daily, 5 days a week) via an appropriate route (p.o., i.p., or intravenous).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

GroupTreatmentDoseMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
1Vehicle-X ± SEMA ± SEM0
2[Compound]LowY ± SEMB ± SEMCalculated
3[Compound]MidZ ± SEMC ± SEMCalculated
4[Compound]HighW ± SEMD ± SEMCalculated
5Positive ControlDoseV ± SEME ± SEMCalculated

Experimental Workflow Diagram:

G cluster_0 Tumor Implantation cluster_1 Tumor Growth & Grouping cluster_2 Treatment & Endpoint cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring grouping Randomization when Tumor Volume is 100-150 mm³ monitoring->grouping treatment Drug Administration grouping->treatment endpoint Endpoint Measurement: Tumor Volume & Weight treatment->endpoint

Workflow for a Xenograft Tumor Model Study.

Signaling Pathway: Apoptosis

Many anti-cancer drugs induce apoptosis (programmed cell death) in cancer cells.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway compound This compound bcl2 Bcl-2 Family (Bax, Bak, Bcl-2) compound->bcl2 Modulates cytochrome_c Cytochrome c release bcl2->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 activates apoptosome Apoptosome caspase9->apoptosome caspase3 Caspase-3 apoptosome->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Hypothesized induction of apoptosis via the intrinsic pathway.

Section 3: Neuroprotective Efficacy Testing

These protocols are designed to assess the potential of this compound to protect neurons from damage in models of neurodegenerative diseases or acute neuronal injury.

Animal Model: MPTP-Induced Parkinson's Disease Model in Mice

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model that mimics some of the key pathological features of Parkinson's disease, particularly the loss of dopaminergic neurons.[6]

Experimental Protocol:

  • Animal Selection: Male C57BL/6 mice, 8-10 weeks old, are commonly used due to their sensitivity to MPTP.

  • Grouping: Animals are randomly assigned to groups (n=10-12 per group):

    • Vehicle Control (Saline)

    • MPTP + Vehicle

    • MPTP + this compound (multiple dose levels)

    • MPTP + Positive Control (e.g., L-DOPA/Benserazide for symptomatic relief, or a known neuroprotective agent)

  • Drug Administration: The test compound is administered for a period before and/or during MPTP administration (pre-treatment and co-treatment regimens are common).

  • MPTP Administration: A sub-acute regimen is often used, for example, 20-30 mg/kg MPTP-HCl dissolved in saline administered intraperitoneally (i.p.) once daily for 4-5 consecutive days.

  • Behavioral Testing: 7-14 days after the last MPTP injection, motor function is assessed using tests such as:

    • Rotarod test: To assess motor coordination and balance.

    • Pole test: To evaluate bradykinesia.

    • Open field test: To measure locomotor activity.

  • Neurochemical and Histological Analysis: After behavioral testing, animals are euthanized. Brains are collected for:

    • HPLC analysis: To quantify dopamine (B1211576) and its metabolites in the striatum.

    • Immunohistochemistry: To count tyrosine hydroxylase (TH)-positive neurons (dopaminergic neurons) in the substantia nigra pars compacta (SNpc).

Data Presentation:

Behavioral Data:

GroupTreatmentDoseLatency to Fall on Rotarod (s)Time to Turn on Pole Test (s)
1Vehicle-A ± SEME ± SEM
2MPTP + Vehicle-B ± SEMF ± SEM
3MPTP + [Compound]LowC ± SEMG ± SEM
4MPTP + [Compound]HighD ± SEMH ± SEM

Neurochemical and Histological Data:

GroupTreatmentStriatal Dopamine Level (ng/mg tissue)% of TH+ Neurons in SNpc (relative to control)
1VehicleX ± SEM100
2MPTP + VehicleY ± SEMZ ± SEM
3MPTP + [Compound]A ± SEMB ± SEM
4MPTP + [Compound]C ± SEMD ± SEM

Experimental Workflow Diagram:

G cluster_0 Pre-treatment & Induction cluster_1 Post-Induction Assessment grouping Animal Grouping drug_admin Drug/Vehicle Administration grouping->drug_admin mptp_admin MPTP Administration (e.g., 5 days) drug_admin->mptp_admin behavioral Behavioral Testing (7-14 days post-MPTP) mptp_admin->behavioral euthanasia Euthanasia & Brain Collection behavioral->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis

Workflow for the MPTP-Induced Parkinson's Disease Model.

Signaling Pathway: Oxidative Stress in Neurodegeneration

Oxidative stress is a major contributor to neuronal cell death in many neurodegenerative diseases.

G cluster_0 Neurotoxin cluster_1 Cellular Stress cluster_2 Cellular Response & Outcome neurotoxin Neurotoxin (e.g., MPP+) mitochondria Mitochondrial Dysfunction neurotoxin->mitochondria ros Reactive Oxygen Species (ROS) mitochondria->ros generates oxidative_damage Oxidative Damage (Lipids, Proteins, DNA) ros->oxidative_damage antioxidant_response Antioxidant Response (e.g., Nrf2 pathway) ros->antioxidant_response induces apoptosis Apoptosis oxidative_damage->apoptosis cell_death Neuronal Cell Death apoptosis->cell_death compound This compound compound->ros Scavenges? compound->antioxidant_response Activates?

Hypothesized neuroprotective mechanism via modulation of oxidative stress.

References

Application Notes and Protocols for the Development of 6-Dehydroxy-8-hydroxygaleopsinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydroxy-8-hydroxygaleopsinolone is a diterpenoid natural product. While the biological activities of this specific compound are not extensively documented in publicly available literature, its structural features suggest potential for development as a neuroprotective or anti-inflammatory agent. This document provides a framework for the systematic development of novel derivatives of this compound, outlining synthetic strategies, and detailing protocols for the evaluation of their biological activities. The goal is to guide researchers in exploring the therapeutic potential of this scaffold.

Rationale for Derivative Development

The development of derivatives from a natural product scaffold like this compound is a well-established strategy in drug discovery. The primary objectives for creating analogs of this molecule are:

  • Enhancement of Biological Activity: To improve potency and efficacy compared to the parent compound.

  • Improvement of Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo performance.

  • Reduction of Potential Toxicity: To mitigate any adverse effects associated with the original molecule.

  • Structure-Activity Relationship (SAR) Studies: To understand the molecular features essential for biological activity, which can guide further rational design.

Proposed Synthetic Strategies

Given the chemical structure of this compound, several synthetic modifications can be envisioned to generate a library of derivatives. A convergent synthesis strategy is often efficient for producing a variety of analogs.[1] The core scaffold can be synthesized and then modified in the final steps. Key areas for modification include the hydroxyl groups and the lactone ring.

Esterification and Etherification of Hydroxyl Groups

The hydroxyl groups present in the molecule are prime targets for modification to explore their role in biological activity and to alter physicochemical properties such as lipophilicity.

  • Esterification: Reaction of the hydroxyl groups with a range of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) can yield a library of esters. This can be achieved using standard coupling agents like DCC/DMAP or by direct acylation.

  • Etherification: Alkylation of the hydroxyl groups using alkyl halides under basic conditions (e.g., Williamson ether synthesis) can produce a series of ethers.

Modification of the Lactone Ring

The lactone moiety is another key functional group that can be targeted for modification.

  • Ring Opening: The lactone can be opened by hydrolysis to the corresponding hydroxy acid, which can then be used as a handle for further derivatization, such as amidation to form amides.

  • Reduction: The lactone can be reduced to the corresponding diol, which can then be further functionalized.

General Synthetic Workflow

A proposed general workflow for the synthesis of derivatives is outlined below.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivative Synthesis cluster_2 Purification and Characterization cluster_3 Biological Evaluation start Starting Materials core This compound Core start->core ester Esterification core->ester ether Etherification core->ether lactone Lactone Modification core->lactone purify Purification (e.g., HPLC) ester->purify ether->purify lactone->purify char Characterization (e.g., NMR, MS) purify->char screen Screening Assays char->screen G cluster_0 Oxidative Stress cluster_1 Cellular Response cluster_2 Outcome ROS Increased ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Derivative may disrupt complex Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Analysis seed Seed HT22 cells pretreat Pre-treat with compound seed->pretreat insult Add neurotoxic insult pretreat->insult mtt Add MTT solution insult->mtt dissolve Dissolve formazan mtt->dissolve read Read absorbance dissolve->read calculate Calculate cell viability read->calculate

References

Application Notes and Protocols for the Isolation of 6-Dehydroxy-8-hydroxygaleopsinolone from Leonurus japonicus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leonurus japonicus, commonly known as Oriental motherwort, is a well-regarded herb in traditional medicine, particularly in Asia. It is known to produce a diverse array of secondary metabolites, including alkaloids, flavonoids, and terpenoids, which contribute to its therapeutic properties.[1][2] Among these, diterpenoids are of significant interest due to their potential pharmacological activities.[3] This document provides a detailed protocol for the isolation of a specific labdane (B1241275) diterpenoid, 6-Dehydroxy-8-hydroxygaleopsinolone, from the aerial parts of Leonurus japonicus. The protocol is based on established methodologies for the separation of diterpenoids from this plant species.[3][4][5]

Experimental Protocols

1. Plant Material and Extraction:

  • Plant Material: The aerial parts of Leonurus japonicus are collected, dried, and ground into a coarse powder.

  • Extraction:

    • The powdered plant material (10 kg) is extracted three times with 95% ethanol (B145695) (EtOH) at room temperature, each time for 24 hours.

    • The EtOH extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation of the Crude Extract:

  • The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity: petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).[6][7]

  • Each fraction is concentrated under reduced pressure to yield the respective petroleum ether, EtOAc, and n-BuOH fractions. Diterpenoids are typically found in the EtOAc and n-BuOH fractions.

3. Chromatographic Purification of this compound:

The following is a multi-step chromatographic procedure for the isolation of the target compound from the ethyl acetate fraction.

  • Step 1: Silica (B1680970) Gel Column Chromatography:

    • The EtOAc fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, v/v).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Step 2: Sephadex LH-20 Column Chromatography:

    • The combined fractions from the silica gel column containing the target compound are further purified on a Sephadex LH-20 column.

    • The column is eluted with a suitable solvent system, such as methanol (B129727) (MeOH), to remove pigments and other impurities.

  • Step 3: Reversed-Phase C18 Column Chromatography:

    • Fractions from the Sephadex LH-20 column are then separated on a reversed-phase C18 column.

    • Elution is performed with a gradient of methanol-water (MeOH-H₂O) (e.g., 10:90 to 100:0, v/v).

  • Step 4: Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by preparative HPLC on a C18 column.

    • A typical mobile phase would be an isocratic or gradient system of acetonitrile-water or methanol-water.

    • The purity of the isolated this compound is confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Data Presentation

Table 1: Summary of a Hypothetical Isolation Campaign

StepInput MaterialInput Mass (g)Output Fraction/CompoundOutput Mass (mg)Yield (%)Purity (%)
ExtractionDried L. japonicus10,000Crude EtOH Extract800,0008.0-
FractionationCrude EtOH Extract800Ethyl Acetate Fraction150,00018.75-
Silica Gel CCEthyl Acetate Fraction150Fraction A20,00013.33~40
Sephadex LH-20Fraction A20Fraction A-15,00025.0~60
RP-C18 CCFraction A-15Fraction A-1-i50010.0~85
Prep-HPLCFraction A-1-i500This compound5010.0>98

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual yields and purities will vary depending on the specific experimental conditions and the quality of the plant material.

Visualizations

Experimental Workflow for Isolation

G Figure 1: Experimental Workflow for the Isolation of this compound cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Leonurus japonicus Powder extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition petroleum_ether Petroleum Ether Fraction partition->petroleum_ether ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate n_butanol n-Butanol Fraction partition->n_butanol silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex rp_c18 Reversed-Phase C18 Chromatography sephadex->rp_c18 prep_hplc Preparative HPLC rp_c18->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: Figure 1: Experimental Workflow

Hypothetical Signaling Pathway

G Figure 2: Hypothetical Anti-inflammatory Signaling Pathway of this compound compound This compound mapk MAPK Pathway (e.g., ERK, JNK, p38) compound->mapk Inhibition nf_kb NF-κB Pathway compound->nf_kb Inhibition pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->pro_inflammatory inflammatory_enzymes Inflammatory Enzymes (e.g., COX-2, iNOS) mapk->inflammatory_enzymes nf_kb->pro_inflammatory nf_kb->inflammatory_enzymes inflammation Inflammatory Response pro_inflammatory->inflammation inflammatory_enzymes->inflammation

Caption: Figure 2: Hypothetical Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Dehydroxy-8-hydroxygaleopsinolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Dehydroxy-8-hydroxygaleopsinolone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with the synthesis of this complex natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges in the synthesis of this compound revolve around the stereocontrolled construction of its tetracyclic core, the management of sensitive functional groups, and the selective introduction of the C8-hydroxyl group. Key difficulties include:

  • Stereoselectivity: The molecule possesses multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a significant hurdle.

  • Functional Group Compatibility: The presence of a ketone, a hydroxyl group, and a lactone requires careful selection of protective groups and reaction conditions to avoid unwanted side reactions.

  • Late-Stage Functionalization: Introducing the C8-hydroxyl group stereoselectively at a late stage of the synthesis can be problematic due to the complex steric environment of the molecule.

  • Purification: The polarity and potential for multiple isomers can make the purification of intermediates and the final product challenging.

Q2: Are there any known total syntheses of this compound?

Currently, there is limited specific information in the public domain detailing a complete total synthesis of this compound. Much of the available information pertains to its isolation from natural sources.[1] Researchers often face the challenge of developing a novel synthetic route, likely drawing inspiration from the synthesis of other structurally related diterpenoids.

Q3: What analytical techniques are recommended for characterizing intermediates and the final product?

A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound and its synthetic intermediates. These include:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are crucial for determining the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, ketones, and lactones.

  • X-ray Crystallography: If a crystalline sample can be obtained, this technique provides definitive proof of the structure and stereochemistry.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Reduction of the C8-Ketone

The stereoselective reduction of the ketone at C8 to introduce the hydroxyl group is a critical step. Low diastereoselectivity can lead to a mixture of epimers that are difficult to separate.

Potential Cause Troubleshooting Suggestion Expected Outcome
Steric Hindrance: The chosen reducing agent is not sufficiently bulky to differentiate between the two faces of the ketone.Use a bulkier reducing agent such as L-Selectride® or K-Selectride®. These reagents approach from the less hindered face, favoring the formation of the desired stereoisomer.Increased diastereomeric ratio in favor of the desired C8-hydroxy epimer.
Chelation Control: The reaction is not proceeding under chelation control, which can influence the direction of hydride attack.If there is a nearby chelating group, consider using a reducing agent with a Lewis acidic metal counterion (e.g., NaBH4 with CeCl3 - the Luche reduction).Enhanced diastereoselectivity through the formation of a cyclic intermediate that directs the hydride delivery.
Reaction Temperature: The reaction temperature is too high, leading to reduced selectivity.Perform the reduction at lower temperatures (e.g., -78 °C).Lower thermal energy can increase the energy difference between the transition states leading to the two diastereomers, thus improving selectivity.
Problem 2: Poor Yields in the Formation of the Furan (B31954) Ring

The furan moiety is a key structural feature. Its construction can be challenging, with potential for low yields due to side reactions or decomposition.

Potential Cause Troubleshooting Suggestion Expected Outcome
Harsh Reaction Conditions: The conditions for furan formation (e.g., strong acid) may be degrading the starting material or product.Explore milder methods for furan synthesis, such as a Paal-Knorr furan synthesis under buffered conditions or using a milder Lewis acid catalyst.Improved yield and purity of the furan-containing intermediate.
Unstable Intermediates: The precursors to the furan ring may be unstable and prone to polymerization or other side reactions.Ensure all reagents and solvents are pure and dry. Consider a one-pot procedure to minimize the isolation of unstable intermediates.Increased conversion to the desired product by minimizing the lifetime of reactive intermediates.

Experimental Protocols

Stereoselective Reduction of a Model Ketone (Luche Reduction)

This protocol describes a general procedure for the stereoselective reduction of a ketone to a secondary alcohol using sodium borohydride (B1222165) and cerium(III) chloride, which can be adapted for the C8-ketone in the synthesis of this compound.

  • Preparation: A flame-dried round-bottom flask is charged with the ketone starting material (1.0 eq) and cerium(III) chloride heptahydrate (1.2 eq).

  • Dissolution: The solids are dissolved in methanol (B129727) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Reducing Agent: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of water, followed by saturated aqueous ammonium (B1175870) chloride.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizations

Synthetic_Pathway_Challenges A Advanced Intermediate (Tetracyclic Ketone) B Stereoselective Reduction of C8-Ketone A->B e.g., Luche Reduction C 6-Dehydroxy-8-hydroxy- galeopsinolone B->C D Challenge: Low Diastereoselectivity B->D E Challenge: Epimer Separation C->E F Furan Ring Formation F->A H Challenge: Low Yield & Side Reactions F->H G Precursor with 1,4-dicarbonyl functionality G->F Paal-Knorr Synthesis Troubleshooting_Logic Start Low Diastereoselectivity at C8-OH CheckReagent Analyze Steric Environment Start->CheckReagent BulkyReagent Use Bulky Reducing Agent (e.g., L-Selectride) CheckReagent->BulkyReagent If sterically hindered Chelation Investigate Chelation Control (e.g., Luche) CheckReagent->Chelation If chelating group present LowerTemp Decrease Reaction Temperature (-78 °C) CheckReagent->LowerTemp General approach Success Improved Diastereoselectivity BulkyReagent->Success Chelation->Success LowerTemp->Success

References

Technical Support Center: Optimizing 6-Dehydroxy-8-hydroxygaleopsinolone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 6-Dehydroxy-8-hydroxygaleopsinolone. This resource is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of this bioactive diterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a naturally occurring diterpenoid. This class of compounds is known to be present in plants of the Galeopsis genus, which is a member of the Lamiaceae family. These plants are the primary source for the extraction of this compound.

Q2: What are the most critical factors affecting the yield of this compound extraction?

A2: Several factors can significantly impact the extraction yield. These include the choice of solvent, the extraction method employed, the particle size of the plant material, the extraction temperature, and the duration of the extraction process. The stability of the compound during extraction and subsequent processing is also a critical consideration.

Q3: Which solvents are most effective for extracting diterpenoids like this compound?

A3: The choice of solvent is crucial and depends on the polarity of the target compound. For diterpenoid lactones, which are structurally similar to galeopsinolones, polar solvents are often effective. Methanol (B129727) has been shown to be a good solvent for the extraction of andrographolide, another diterpenoid lactone.[1] The Hildebrand solubility parameter can be a useful tool in predicting the effectiveness of a solvent.

Q4: How can I minimize the degradation of the target compound during extraction?

A4: Diterpenoid lactones can be sensitive to heat.[2] To minimize degradation, it is advisable to use extraction methods that do not involve high temperatures for extended periods. If a high-temperature method like Soxhlet extraction is used, the duration should be optimized. Additionally, drying the plant material at an appropriate temperature before extraction is important to preserve the integrity of the bioactive compounds.[2]

Q5: What are the recommended methods for the purification of this compound?

A5: Following initial solvent extraction, purification is typically achieved through chromatographic techniques. Solid-phase extraction (SPE) can be used for initial fractionation of the crude extract.[3] For further purification, column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient of mobile phase solvents is a common and effective method.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of Target Compound in Crude Extract Inappropriate Solvent Selection: The solvent may be too polar or non-polar to effectively solubilize the compound.Experiment with a range of solvents with varying polarities. Based on the structure of diterpenoid lactones, methanol or ethanol (B145695) are good starting points.[1] Consider using solvent mixtures to fine-tune polarity.
Inefficient Extraction Method: The chosen method may not be suitable for the plant material or the compound.For thermolabile compounds, consider cold maceration or ultrasound-assisted extraction over high-temperature methods like Soxhlet. If using Soxhlet, optimize the extraction time to prevent degradation.
Poor Quality of Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and storage.Use freshly harvested or properly dried and stored plant material. Ensure the material is correctly identified as a species of the Galeopsis genus.
Inadequate Grinding of Plant Material: Insufficient surface area can lead to poor solvent penetration.Grind the dried plant material to a fine, uniform powder to maximize the surface area for extraction.
Presence of a Large Amount of Impurities in the Extract Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds.Employ a multi-step extraction with solvents of increasing polarity (e.g., starting with hexane (B92381) to remove non-polar compounds, followed by ethyl acetate (B1210297) and then methanol).
Lack of a Pre-purification Step: Directly loading the crude extract onto a final chromatography column can lead to overloading and poor separation.Use a solid-phase extraction (SPE) step to fractionate the crude extract before proceeding to column chromatography.[3] This will help in removing some of the interfering compounds.
Difficulty in Purifying the Target Compound by Chromatography Inappropriate Stationary or Mobile Phase: The chosen chromatographic conditions may not be suitable for separating the target compound from impurities.Perform thin-layer chromatography (TLC) with different solvent systems to identify an optimal mobile phase for separation on a silica gel column. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
Co-elution of Structurally Similar Compounds: Other diterpenoids with similar polarities may be present in the extract.Consider using a different type of chromatography, such as reversed-phase HPLC, or employing a different stationary phase for better resolution.
Degradation of the Target Compound During Workup Exposure to High Temperatures: Evaporation of the solvent under high heat can lead to the degradation of thermolabile compounds.[2]Use a rotary evaporator at a controlled, lower temperature (e.g., < 40°C) to remove the solvent.
Exposure to Light or Air: Some natural products are sensitive to photodegradation or oxidation.Protect the extract and purified compound from direct light and store under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Data Presentation: Comparative Extraction Yields

Compound Plant Source Extraction Method Solvent Yield (% of dry weight) Reference/Your Data
AndrographolideAndrographis paniculataSoxhletMethanol~2.5%[1]
AndrographolideAndrographis paniculataSoxhletEthanol~1.8%[1]
This compoundGaleopsis sp.MacerationMethanolEnter Your Data
This compoundGaleopsis sp.Ultrasound-assistedEthanolEnter Your Data
This compoundGaleopsis sp.SoxhletEthyl AcetateEnter Your Data

Experimental Protocols

The following is a generalized protocol for the extraction and purification of this compound from Galeopsis plant material. Researchers should optimize the parameters based on their specific experimental setup and analytical capabilities.

1. Preparation of Plant Material

  • Collect the aerial parts of the Galeopsis plant.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight. Alternatively, use a forced-air oven at a low temperature (e.g., 40-50°C) to expedite drying and minimize degradation of bioactive compounds.[2]

  • Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

2. Solvent Extraction (Maceration)

  • Weigh the powdered plant material and place it in a suitable glass container.

  • Add a polar solvent such as methanol or ethanol in a ratio of 1:10 (w/v) (e.g., 100 g of plant material in 1 L of solvent).

  • Seal the container and allow it to stand at room temperature for 24-48 hours with occasional shaking or stirring.

  • Filter the extract through filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates.

3. Solvent Removal

  • Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

4. Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

  • Collect fractions of the eluate.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

  • Pool the fractions containing the purified this compound.

  • Evaporate the solvent from the pooled fractions to obtain the purified compound.

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_concentration 3. Concentration cluster_purification 4. Purification plant Galeopsis Plant Material drying Drying (40-50°C) plant->drying grinding Grinding drying->grinding maceration Maceration with Polar Solvent (e.g., Methanol) grinding->maceration filtration Filtration maceration->filtration crude_extract Crude Extract filtration->crude_extract rotovap Rotary Evaporation (< 40°C) crude_extract->rotovap concentrated_extract Concentrated Crude Extract rotovap->concentrated_extract column_chrom Silica Gel Column Chromatography concentrated_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pure_compound Purified this compound fraction_collection->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound.

Logical Relationship for Troubleshooting Low Yield

TroubleshootingYield cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues low_yield Low Yield of This compound solvent Inappropriate Solvent low_yield->solvent method Inefficient Method low_yield->method grinding Inadequate Grinding low_yield->grinding plant_quality Poor Plant Quality low_yield->plant_quality chromatography Suboptimal Chromatography low_yield->chromatography degradation Compound Degradation low_yield->degradation

Caption: Key factors contributing to low extraction yield of the target compound.

References

Technical Support Center: Optimizing HPLC Separation of 6-Dehydroxy-8-hydroxygaleopsinolone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 6-Dehydroxy-8-hydroxygaleopsinolone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers in a question-and-answer format.

Issue 1: Poor resolution or co-elution of isomers.

  • Question: My this compound isomers are not separating well and are showing up as overlapping peaks or as a single broad peak. What should I do?

  • Answer: Poor resolution is a common challenge in the separation of structurally similar isomers. Here are several steps you can take to improve the separation:

    • Optimize the Mobile Phase: The composition of the mobile phase is a critical factor in achieving good resolution.[1][2]

      • Adjusting the Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and potentially improve separation.[1]

      • Changing the Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice-versa, can alter the selectivity of the separation due to their different solvent properties.[1][3]

      • Modifying the Aqueous Phase pH: The pH of the mobile phase can significantly impact the ionization state of your isomers, which in turn affects their retention and separation. For ionizable compounds, adjusting the pH can be crucial.[1][4]

    • Evaluate the Stationary Phase: The choice of the HPLC column is fundamental for a successful separation.[5]

      • Column Chemistry: Not all C18 columns are the same. Consider trying columns with different end-capping or a different stationary phase altogether, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer alternative selectivities.[3][5] For diastereomers, sometimes a normal phase column (silica, cyano) can provide good resolution.[5]

      • Chiral Columns: If you are dealing with enantiomers, a chiral stationary phase (CSP) will likely be necessary.[6][7][8] Screening different types of CSPs is often required to find one that provides adequate enantioselectivity.[4]

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase.[1]

    • Optimize Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves your separation.[2][9]

Issue 2: Tailing or fronting peaks for isomer analytes.

  • Question: My this compound isomer peaks are asymmetrical, showing significant tailing or fronting. What is the cause and how can I fix it?

  • Answer: Peak asymmetry can be caused by several factors:

    • Sample Overload: Injecting too much sample can lead to peak distortion.[9][10] Try diluting your sample and injecting a smaller volume.

    • Secondary Interactions: Peak tailing can occur due to strong interactions between the analyte and active sites on the column packing material, such as residual silanol (B1196071) groups.[11]

      • Mobile Phase pH Adjustment: Adjusting the mobile phase pH can help to suppress the ionization of silanol groups. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common strategy.[4]

    • Column Degradation: A worn-out or contaminated column can also lead to poor peak shape.[1] Try flushing the column with a strong solvent or, if the problem persists, replace the column.

    • Extra-Column Effects: Excessive tubing length or diameter between the column and detector can cause band broadening and peak tailing.[9]

Issue 3: Fluctuating retention times for isomers.

  • Question: The retention times for my this compound isomers are not consistent between injections. What could be causing this variability?

  • Answer: Inconsistent retention times can invalidate your results. Here are the most common causes and their solutions:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.[1][4] Ensure you are using a precise and reproducible method for preparing your mobile phase.

    • Pump Performance: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate.[1] If you suspect a pump issue, consult your instrument's manual for maintenance and troubleshooting procedures.

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.[1][4] Insufficient equilibration can lead to drifting retention times in the initial injections.

    • Temperature Fluctuations: Poor temperature control can lead to shifts in retention time.[9] Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating this compound isomers?

A1: A good starting point for method development for isomer separation is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1][12] You can begin with a gradient elution to determine the approximate solvent strength required to elute your compounds and then switch to an isocratic method for optimization if the isomers elute close to each other.

Q2: How does mobile phase pH affect the separation of these isomers?

A2: The pH of the mobile phase can significantly influence the retention and selectivity of ionizable compounds. Since this compound has hydroxyl groups, its degree of ionization can be affected by pH. By adjusting the pH, you can alter the polarity of the molecule and its interaction with the stationary phase, which can be a powerful tool for optimizing the separation of isomers.[1][4]

Q3: When should I consider using a chiral HPLC column?

A3: You should consider using a chiral HPLC column when you are trying to separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on a standard achiral column. A chiral stationary phase (CSP) provides a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[6][7][8]

Q4: Can I use normal-phase chromatography for this separation?

A4: Yes, normal-phase chromatography can be a viable option, especially for the separation of diastereomers.[5] In normal-phase HPLC, you would use a polar stationary phase (e.g., silica (B1680970) or cyano) and a non-polar mobile phase (e.g., hexane (B92381) with a small amount of a polar modifier like isopropanol (B130326) or ethanol).

Q5: My chiral separation is not working. What are some key considerations for method development?

A5: Chiral method development can be complex. Key factors to consider are the choice of the chiral stationary phase, the mobile phase composition (especially the organic solvent and any additives), and the temperature.[4] It is often necessary to screen several different types of CSPs to find one that provides adequate enantioselectivity.[4] Both normal-phase and reversed-phase modes can be effective for chiral separations.

Data Presentation

Table 1: General Starting Conditions for Isomer Separation Method Development

ParameterReversed-PhaseNormal-PhaseChiral (Reversed-Phase)
Column C18, Phenyl-Hexyl, BiphenylSilica, Cyano, DiolChiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A 0.1% Formic Acid in WaterHexane0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolIsopropanol or EthanolAcetonitrile or Methanol
Gradient 20-80% B over 30 min1-20% B over 30 min20-80% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min0.5 - 1.0 mL/min
Column Temp. 30 °C30 °C25 °C
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)UV (e.g., 254 nm)

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate mobile phaseOptimize organic modifier ratio, switch organic modifier, adjust pH
Unsuitable columnTry a different stationary phase (C18, Phenyl, Biphenyl), consider a chiral column for enantiomers
Flow rate too highDecrease the flow rate
Suboptimal temperatureOptimize column temperature
Peak Tailing Sample overloadReduce injection volume or sample concentration
Secondary interactionsAdjust mobile phase pH, add modifier (e.g., TFA)
Column degradationFlush or replace the column
Retention Time Drift Inconsistent mobile phasePrepare fresh mobile phase accurately
Pump issuesCheck pump seals and performance
Insufficient equilibrationIncrease column equilibration time
Temperature fluctuationsUse a column oven

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 30% B (linear gradient)

    • 25-30 min: 30% B (isocratic)

    • 30-32 min: 30% to 15% B (linear gradient)

    • 32-40 min: 15% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (15% acetonitrile in water with 0.1% formic acid).

Protocol 2: General Chiral HPLC Method for Enantiomer Separation

  • Column: Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be required to improve peak shape.

  • Elution: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector at a suitable wavelength.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow Start Start: Poor Isomer Separation CheckResolution Assess Peak Resolution (Rs) Start->CheckResolution CheckTailing Assess Peak Shape (Tailing/Fronting) Start->CheckTailing OptimizeMobilePhase Optimize Mobile Phase - % Organic - Solvent Type - pH CheckResolution->OptimizeMobilePhase Rs < 1.5 GoodResolution Good Resolution (Rs > 1.5) CheckResolution->GoodResolution Rs >= 1.5 ReduceConcentration Reduce Sample Concentration/Volume CheckTailing->ReduceConcentration Asymmetrical GoodPeakShape Symmetrical Peaks CheckTailing->GoodPeakShape Symmetrical OptimizeMobilePhase->CheckResolution ChangeColumn Select Different Column - Alternative Achiral Phase - Chiral Column OptimizeMobilePhase->ChangeColumn AdjustFlowTemp Adjust Flow Rate & Temperature OptimizeMobilePhase->AdjustFlowTemp ChangeColumn->CheckResolution AdjustFlowTemp->CheckResolution ReduceConcentration->CheckTailing CheckColumnHealth Check Column Health - Flush - Replace ReduceConcentration->CheckColumnHealth CheckColumnHealth->CheckTailing

Caption: HPLC troubleshooting workflow for poor isomer separation.

Chiral_Separation_Strategy Analyte This compound (Enantiomeric Mixture) DirectMethod Direct Methods Analyte->DirectMethod IndirectMethod Indirect Method Analyte->IndirectMethod CSP Chiral Stationary Phase (CSP) - Polysaccharide-based - Pirkle-type - etc. DirectMethod->CSP CMPA Chiral Mobile Phase Additive (CMPA) DirectMethod->CMPA Derivatization Derivatization with Chiral Reagent IndirectMethod->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers AchiralSeparation Separation on Achiral Column (e.g., C18) Diastereomers->AchiralSeparation

Caption: Strategies for the chiral separation of enantiomers.

References

troubleshooting low bioactivity of synthetic 6-Dehydroxy-8-hydroxygaleopsinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 6-Dehydroxy-8-hydroxygaleopsinolone. The content is designed to address common issues encountered during experimental evaluation of this class of diterpenoids.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound is showing significantly lower bioactivity than expected for a diterpenoid of this class. What are the potential causes?

Discrepancies in bioactivity between synthetic compounds and their expected potential are a known challenge. Several factors could be contributing to the lower-than-expected activity of your synthetic this compound:

  • Purity of the Synthetic Compound: The presence of impurities from the synthesis, such as residual solvents, starting materials, or side-products, can interfere with the assay or reduce the effective concentration of the active compound.[1]

  • Structural and Stereochemical Integrity: The synthetic route may have produced a different stereoisomer or a structurally related analog with lower activity. The precise stereochemistry of natural products is often crucial for their biological function.

  • Compound Aggregation: Like many hydrophobic molecules, diterpenoids can form aggregates in aqueous buffer systems commonly used for biological assays. These aggregates can lead to non-specific activity or sequester the compound, reducing its availability to the target.[1]

  • Solubility and Stability Issues: The compound may not be fully soluble at the tested concentrations or could be degrading under the experimental conditions (e.g., temperature, pH, light exposure).

  • Assay-Specific Artifacts: The compound may be a Pan-Assay Interference Compound (PAIN), which can show activity in many different assays through non-specific mechanisms.

Q2: How can I verify the purity and structural integrity of my synthetic compound?

To ensure the quality of your synthetic this compound, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) to assess purity. Integrate the peak areas to determine the percentage purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition of your compound, helping to rule out structurally related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual solvents or synthetic intermediates. Comparison with predicted spectra or data from closely related compounds can be very informative.

Q3: I suspect my compound is aggregating in the assay. How can I troubleshoot this?

Compound aggregation is a frequent cause of misleading assay results.[1] Here are some steps to address it:

  • Include a Non-ionic Detergent: Adding a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to your assay buffer can help prevent aggregation.[1]

  • Dynamic Light Scattering (DLS): This technique directly measures the size of particles in your solution, allowing you to detect the presence of aggregates.[1]

  • Nephelometry: This method can also be used to quantify the amount of aggregation.[1]

Q4: What are the likely biological activities and signaling pathways for this compound?

While this specific molecule is not extensively characterized, based on related diterpenoids from the Galeopsis genus and other similar structures, potential biological activities include:

  • Anti-inflammatory effects: Many diterpenoids exhibit anti-inflammatory properties, often through the inhibition of pathways like NF-κB and the reduction of pro-inflammatory mediators such as nitric oxide (NO).

  • Cytotoxic/Anticancer activity: Diterpenoids are a well-known class of natural products with cytotoxic effects against various cancer cell lines.

  • Enzyme inhibition: Some diterpenoids have been shown to inhibit enzymes like α-glucosidase, which is relevant for diabetes research.

A plausible signaling pathway to investigate for anti-inflammatory effects is the NF-κB signaling pathway , which is a key regulator of inflammation. Inhibition of this pathway would lead to decreased expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Troubleshooting Guides

Guide 1: Low Bioactivity Troubleshooting Workflow

This guide provides a step-by-step process for diagnosing the cause of low bioactivity in your synthetic compound.

TroubleshootingWorkflow start Low Bioactivity Observed purity Step 1: Verify Compound Purity & Identity (HPLC, LC-MS, NMR) start->purity pure Pure & Correct Structure purity->pure Confirmed impure Impure or Incorrect Structure purity->impure Not Confirmed sol_agg Step 2: Assess Solubility & Aggregation (Visual, DLS, Detergent Test) pure->sol_agg resynthesize Re-synthesize / Re-purify impure->resynthesize resynthesize->purity soluble Soluble & Non-aggregating sol_agg->soluble OK insoluble Insoluble / Aggregates sol_agg->insoluble Problem stability Step 3: Evaluate Compound Stability (Incubate under assay conditions, re-analyze by HPLC) soluble->stability optimize_sol Optimize Formulation (e.g., change solvent, add detergent) insoluble->optimize_sol optimize_sol->sol_agg stable Stable stability->stable OK unstable Unstable stability->unstable Problem assay Step 4: Check for Assay Artifacts (Run counter-screens, orthogonal assays) stable->assay modify_cond Modify Assay Conditions (e.g., shorter incubation, different buffer) unstable->modify_cond modify_cond->stability no_artifact No Artifacts Detected assay->no_artifact OK artifact Artifacts Detected assay->artifact Problem end Proceed with Further Biological Characterization no_artifact->end revisit Revisit Hypothesis / Select New Assay artifact->revisit

Caption: Troubleshooting workflow for low bioactivity.

Data Presentation

As this compound is a novel compound, public data on its bioactivity is unavailable. The following tables present representative data for analogous diterpenoid compounds to provide a baseline for expected activity ranges.

Table 1: Anti-inflammatory Activity of Structurally Related Diterpenoids

Compound ClassAssayCell LineIC₅₀ (µM)Reference
Abietane DiterpenoidNO Production InhibitionBV-2 Microglia5.2 - 15.8Fictional Example
Kaurane DiterpenoidNF-κB LuciferaseHEK293T2.5 - 10.1Fictional Example
Clerodane DiterpenoidiNOS Protein ExpressionRAW 264.78.9 - 22.4Fictional Example

Table 2: Cytotoxic Activity of Structurally Related Diterpenoids

Compound ClassAssayCell LineIC₅₀ (µM)Reference
Abietane DiterpenoidMTT AssayA549 (Lung Cancer)12.5Fictional Example
Kaurane DiterpenoidMTT AssayMCF-7 (Breast Cancer)7.8Fictional Example
Clerodane DiterpenoidMTT AssayHCT116 (Colon Cancer)15.2Fictional Example

Table 3: Enzyme Inhibitory Activity of Structurally Related Diterpenoids

Compound ClassEnzymeIC₅₀ (µM)Reference
Labdane Diterpenoidα-Glucosidase25.4Fictional Example
Pimarane Diterpenoidα-Amylase42.1Fictional Example

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-stimulated BV-2 Microglia (Griess Assay)

This protocol is used to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in immune cells.

  • Cell Culture: Seed BV-2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A standard curve using sodium nitrite (B80452) should be prepared to quantify the nitrite concentration.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxicity of the compound.

  • Cell Seeding: Seed target cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3][4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 3: α-Glucosidase Inhibition Assay

This protocol assesses the compound's potential as an anti-diabetic agent.

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae, 0.5 U/mL in phosphate (B84403) buffer, pH 6.8) to each well and incubate at 37°C for 10 minutes.[5]

  • Substrate Addition: Initiate the reaction by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.[5]

  • Incubation: Incubate the mixture at 37°C for 20 minutes.[5]

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.[5]

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose can be used as a positive control.

Signaling Pathway and Workflow Diagrams

Hypothesized Anti-inflammatory Signaling Pathway

This diagram illustrates the potential mechanism of action for this compound in inhibiting inflammation.

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Compound 6-Dehydroxy-8- hydroxygaleopsinolone Compound->IKK inhibits

Caption: Inhibition of the NF-κB/iNOS pathway.
General Experimental Workflow for Bioactivity Screening

This diagram outlines a typical workflow for screening the biological activity of a new synthetic compound.

ExperimentalWorkflow start Synthetic Compound (this compound) solubilize Prepare Stock Solution (e.g., in DMSO) start->solubilize primary_screen Primary Bioactivity Screening (e.g., Anti-inflammatory, Cytotoxicity) solubilize->primary_screen inactive Inactive primary_screen->inactive active Active primary_screen->active stop Stop/Re-evaluate inactive->stop dose_response Dose-Response & IC₅₀ Determination active->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot for pathway proteins) dose_response->mechanism end Lead Compound for Further Development mechanism->end

References

stability issues of 6-Dehydroxy-8-hydroxygaleopsinolone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Dehydroxy-8-hydroxygaleopsinolone in solution.

Disclaimer

Due to the limited publicly available stability data for this compound, this guide provides information based on the general stability of natural products of similar complexity, such as other terpenoids and flavonoids. The quantitative data presented are illustrative examples to guide experimental design and should not be considered as experimentally verified values for this compound.

Troubleshooting Guide: Stability Issues in Solution

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Question: I am observing a rapid loss of my this compound compound in my aqueous experimental buffer. What are the potential causes and how can I troubleshoot this?

Answer: Rapid degradation in aqueous solutions is a common issue for complex natural products. The primary factors to investigate are pH, light exposure, and temperature.

Troubleshooting Steps:

  • pH Assessment: The stability of compounds with hydroxyl and carbonyl groups can be highly pH-dependent.

    • Protocol: Prepare buffers at various pH values (e.g., pH 3, 5, 7.4, and 9) and dissolve the compound.

    • Analysis: Monitor the compound's concentration over time using a stability-indicating analytical method like HPLC-UV.

    • Expected Outcome: You may find the compound is more stable at a specific pH range. For example, many natural products are more stable at slightly acidic to neutral pH.

  • Photostability Evaluation: Exposure to light, especially UV light, can cause photodegradation.

    • Protocol: Prepare two sets of your solution. Protect one set from light by wrapping the container in aluminum foil, and expose the other set to your typical laboratory lighting conditions.

    • Analysis: Compare the degradation rates between the light-exposed and light-protected samples.

    • Solution: If the compound is found to be light-sensitive, conduct all experiments under amber lighting or in light-protected containers.

  • Temperature Control: Elevated temperatures can accelerate degradation.

    • Protocol: Incubate your solution at different temperatures (e.g., 4°C, room temperature, and 37°C).

    • Analysis: Measure the compound's concentration at various time points to determine the rate of degradation at each temperature.

    • Solution: If the compound is thermolabile, maintain your solutions at the lowest practical temperature for your experiment and prepare fresh solutions as needed.

Issue 2: Inconsistent Results Between Experimental Replicates

Question: I am getting variable results in my bioassays using this compound. Could this be a stability issue?

Answer: Yes, inconsistent results are often a symptom of compound instability. If the compound degrades over the course of the experiment, the effective concentration will vary between initial and later time points, and between different experimental runs.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific pathways for this molecule are not documented, based on its structure (containing hydroxyl and ketone groups on a terpenoid-like scaffold), likely degradation pathways include:

  • Oxidation: The hydroxyl groups can be susceptible to oxidation, potentially leading to the formation of new ketone or aldehyde functionalities.

  • Hydrolysis: If any ester-like linkages are present or if the compound is in a formulation with esters, hydrolysis could occur, particularly at acidic or basic pH.

  • Isomerization/Rearrangement: The complex ring structure may be prone to rearrangement under stress conditions like heat or extreme pH.

Q2: How can I develop a stability-indicating analytical method?

A2: A stability-indicating method is crucial for accurately measuring the concentration of the parent compound in the presence of its degradants. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

Method Development Workflow:

StabilityMethodWorkflow node_stress Forced Degradation Apply Stress: - Acid/Base Hydrolysis - Oxidation (H2O2) - Heat - Light (UV/Vis) node_hplc HPLC Method Development Select Column (e.g., C18) Optimize Mobile Phase (Acetonitrile/Water gradient) Set Detection Wavelength node_stress:f1->node_hplc:f0 node_inject Analyze Samples Inject Stressed and Unstressed Samples node_hplc:f3->node_inject:f0 node_eval Evaluate Resolution Are degradant peaks separated from the parent compound peak? node_inject:f1->node_eval:f0 node_optimize Optimize Method Adjust Gradient, Flow Rate, or Mobile Phase pH node_eval:f1->node_optimize:f0 No node_validate Method Validation Validate for Specificity, Linearity, Accuracy, and Precision (ICH Q2) node_eval:f1->node_validate:f0 Yes node_optimize:f1->node_hplc:f1

Caption: Workflow for developing a stability-indicating HPLC method.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: Based on general principles for natural products, stock solutions should be stored at -20°C or -80°C in a suitable solvent (e.g., DMSO or ethanol). Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light by using amber vials.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 6, and 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in aluminum foil.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Analyze all samples using the developed stability-indicating HPLC method.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical forced degradation study on a compound with similar characteristics to this compound.

Table 1: Illustrative Stability Data under Different pH and Temperature Conditions

ConditionTime (hours)% Remaining Parent Compound
pH 3.0 (RT) 0100
692
2475
pH 7.4 (RT) 0100
698
2495
pH 9.0 (RT) 0100
685
2460
4°C (pH 7.4) 0100
2499
Room Temp (pH 7.4) 0100
2495
37°C (pH 7.4) 0100
2488

Table 2: Illustrative Data from Forced Degradation Study

Stress ConditionDuration (hours)% Remaining Parent CompoundNumber of Degradation Peaks
0.1 M HCl 24453
0.1 M NaOH 24304
3% H₂O₂ 24652
80°C Heat 72702
Light Exposure 24801

Signaling Pathway Visualization

Disclaimer: The specific signaling pathways modulated by this compound are not yet elucidated. The following diagram illustrates a generic kinase signaling pathway that is a common target for novel bioactive compounds. This is for illustrative purposes only.

SignalingPathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Phosphorylates Ligand 6-Dehydroxy-8- hydroxygaleopsinolone (Hypothetical Ligand) Ligand->Receptor Binds and Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor (e.g., AP-1) Kinase3->TF Activates Response Cellular Response (e.g., Proliferation, Inflammation) TF->Response

Caption: A generic receptor tyrosine kinase signaling pathway.

avoiding degradation of 6-Dehydroxy-8-hydroxygaleopsinolone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 6-Dehydroxy-8-hydroxygaleopsinolone during storage. The information is based on the general properties of diterpenoid lactones and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on studies of similar diterpenoid lactones, the primary factors contributing to degradation are exposure to elevated temperatures, inappropriate pH conditions (both acidic and basic), light, and moisture. The physical form of the compound, such as being in an amorphous versus crystalline state, can also significantly impact its stability.[1][2]

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed container to protect it from moisture and light. It is also advisable to store the compound in a dry, inert atmosphere (e.g., under argon or nitrogen).

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be identified by a change in the physical appearance of the sample (e.g., color change, clumping), a decrease in its purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, or a loss of biological activity.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not documented in the provided search results, based on the degradation of a similar compound, andrographolide (B1667393), potential degradation pathways could involve hydrolysis of the lactone ring, dehydration, or isomerization.[3] For instance, under acidic conditions, isoandrographolide (B12420448) and 8,9-didehydroandrographolide have been identified as degradation products of andrographolide, while under basic conditions, 15-seco-andrographolide and other derivatives are formed.[3]

Troubleshooting Guides

Issue 1: Loss of Purity or Potency in Stored Samples

Symptoms:

  • Decreased peak area or intensity of the parent compound in HPLC analysis.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Reduced biological activity in functional assays compared to a fresh batch.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Improper Storage Temperature Verify the storage temperature records. If temperature fluctuations have occurred, the sample may be compromised.Store the compound at a consistent -20°C or -80°C. Use a calibrated freezer with an alarm system.
Exposure to Moisture Check for any signs of moisture in the container. If the compound appears clumpy or sticky, it may have absorbed water.Store in a desiccator or a dry box. Use containers with tight-fitting seals. Aliquot the compound into smaller, single-use vials to minimize repeated opening and exposure to atmospheric moisture.
Exposure to Light If the compound was not stored in a light-protected container, photodegradation may have occurred.Always store in amber-colored vials or wrap containers in aluminum foil. Work with the compound under subdued light.
pH Instability in Solution If the compound is stored in solution, the pH of the solvent can significantly affect its stability.[3]Prepare fresh solutions for each experiment. If short-term storage in solution is necessary, perform a stability study to determine the optimal pH and buffer system. Based on andrographolide data, a slightly acidic pH (around 2.0-4.0) may be optimal for stability.[3]
Physical Form Amorphous forms of related compounds have been shown to be less stable than their crystalline counterparts.[2]If possible, use the crystalline form of the compound for long-term storage.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability in results between experiments using the same batch of the compound.

  • A gradual decline in the compound's effect over the course of a study.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Degradation After Reconstitution The compound may be degrading in the experimental solvent.Prepare solutions immediately before use. Avoid storing solutions, even for short periods, unless their stability in the specific solvent has been confirmed.
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can accelerate degradation.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Incompatibility with Other Reagents The compound may be reacting with other components in the experimental medium.Review the chemical compatibility of all reagents. Perform control experiments to assess the stability of the compound in the complete experimental matrix.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan of the pure compound.

    • Column Temperature: 25°C

  • Analysis: Inject the sample onto the HPLC system.

  • Data Interpretation: The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram. The presence of new peaks indicates potential degradation.

Visualizations

experimental_workflow cluster_storage Storage Conditions cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_bioassay Biological Assay storage Store at -20°C or below Protect from light and moisture dissolve Dissolve in appropriate solvent (e.g., DMSO, Ethanol) storage->dissolve Aliquot for use hplc HPLC-UV Analysis dissolve->hplc Check initial purity assay Perform functional assay dissolve->assay Use in experiment hplc->assay Confirm concentration nmr NMR Spectroscopy ms Mass Spectrometry assay->hplc Re-check purity if results are inconsistent

Caption: Experimental workflow for handling and quality control of this compound.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolyzed Lactone parent->hydrolysis Moisture, pH dehydration Dehydrated Analog parent->dehydration Temperature, Acid isomerization Isomerized Product parent->isomerization Light, pH temp High Temperature temp->dehydration ph Acidic/Basic pH ph->hydrolysis ph->isomerization light UV Light light->isomerization moisture Moisture moisture->hydrolysis

Caption: Potential degradation pathways for this compound based on related compounds.

References

dealing with co-eluting impurities in 6-Dehydroxy-8-hydroxygaleopsinolone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Dehydroxy-8-hydroxygaleopsinolone, with a specific focus on addressing the challenge of co-eluting impurities during analytical chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical initial HPLC conditions for analyzing this compound?

A common starting point for the analysis of labdane (B1241275) diterpenes like this compound on a C18 column involves a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water.[1] A gradient elution is often employed to ensure adequate separation of the main compound from any impurities. UV detection is typically suitable, and the addition of a small amount of formic acid to the mobile phase can improve peak shape.

Q2: I am observing a shoulder on my main peak for this compound. What could be the cause?

A shoulder on the main peak is a strong indication of a co-eluting impurity.[2] This could be a structurally similar compound, a stereoisomer, or a degradation product. It is crucial to investigate this further to ensure accurate quantification of your target compound.

Q3: How can I confirm if a peak is pure or contains a co-eluting impurity?

Peak purity analysis can be performed using a photodiode array (PDA) detector or a mass spectrometer (MS). A PDA detector can acquire UV spectra across the peak; if the spectra are not homogenous, a co-eluting impurity is likely present. With a mass spectrometer, you can examine the mass spectra across the chromatographic peak. If different ions are observed at different points within the peak, it indicates the presence of more than one compound.[2]

Q4: What are the likely sources of co-eluting impurities in my this compound sample?

Co-eluting impurities can originate from several sources:

  • Synthesis byproducts or related natural products: Structurally similar compounds that were not fully removed during purification.

  • Degradation products: this compound may degrade under certain conditions (e.g., exposure to light, acid, base, or oxidative stress), forming products with similar chromatographic behavior.

  • Isomers: Stereoisomers of the target molecule may be present and can be challenging to separate.

Troubleshooting Guide: Resolving Co-eluting Impurities

Initial Assessment

Before making significant changes to your method, it's important to confirm that the issue is indeed co-elution and not a problem with your HPLC system.

System Suitability Check:

  • Peak Shape: Ensure the main peak is not excessively broad or tailing, as this can mask the presence of a co-eluting impurity. Poor peak shape can be caused by a deteriorating column, improper mobile phase pH, or extra-column volume.

  • System Contamination: Run a blank injection (mobile phase only) to check for ghost peaks that might be interfering with your analyte peak.

Method Optimization Strategies

If system suitability is confirmed, the next step is to modify the chromatographic method to improve the resolution between this compound and the co-eluting impurity.

1. Modify the Mobile Phase Composition:

  • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different selectivity of these solvents can alter the retention of the analyte and the impurity to different extents.

  • Adjust the Solvent Strength: A weaker mobile phase (lower percentage of organic solvent) will increase retention times and may provide better separation.[2]

  • Modify the pH: If the impurity has ionizable groups, adjusting the pH of the aqueous portion of the mobile phase with a buffer or a small amount of acid (e.g., formic acid, trifluoroacetic acid) can significantly change its retention time relative to the main compound.

2. Alter the Gradient Profile:

  • Shallow Gradient: A slower, more shallow gradient can increase the separation between closely eluting peaks.

  • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the elution of the target compound can also improve resolution.

3. Change the Stationary Phase:

  • Different C18 Column: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or with a different bonding chemistry can provide different selectivity.

  • Alternative Stationary Phase: If modifying the mobile phase is unsuccessful, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different separation mechanisms.

4. Adjust the Temperature:

  • Varying the column temperature can affect the selectivity of the separation. Try analyzing your sample at a lower or higher temperature to see if the resolution improves.

Quantitative Data Summary

The following table provides a hypothetical example of how different HPLC conditions can affect the resolution of this compound from a co-eluting impurity.

Method Column Mobile Phase Gradient Resolution (Rs)
A (Initial)C18, 4.6 x 150 mm, 5 µmA: Water, B: Acetonitrile50-90% B in 10 min0.8
BC18, 4.6 x 150 mm, 5 µmA: Water, B: Methanol60-95% B in 10 min1.2
CC18, 4.6 x 150 mm, 5 µmA: 0.1% Formic Acid in Water, B: Acetonitrile50-90% B in 20 min1.8
DPhenyl-Hexyl, 4.6 x 150 mm, 5 µmA: Water, B: Acetonitrile50-90% B in 10 min2.1

Resolution (Rs) values greater than 1.5 indicate baseline separation.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • Start at 50% B.

    • Linear gradient to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 50% B over 1 minute.

    • Equilibrate at 50% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and to develop a stability-indicating analytical method.[3][4]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with an equimolar amount of NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize with an equimolar amount of HCl before injection.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples using the HPLC method described in Protocol 1, alongside a control sample (unstressed).

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

Coelution_Troubleshooting Start Co-elution Suspected (Peak Shoulder or Asymmetry) SystemCheck Perform System Suitability Check (Blank Injection, Peak Shape) Start->SystemCheck MethodOpt Method Optimization SystemCheck->MethodOpt MobilePhase Modify Mobile Phase (Solvent, pH) MethodOpt->MobilePhase Gradient Adjust Gradient Profile (Shallow Gradient, Isocratic Hold) MethodOpt->Gradient StationaryPhase Change Stationary Phase (Different C18, Phenyl-Hexyl) MethodOpt->StationaryPhase Temperature Adjust Temperature MethodOpt->Temperature ResolutionCheck Assess Resolution (Rs) MobilePhase->ResolutionCheck Gradient->ResolutionCheck StationaryPhase->ResolutionCheck Temperature->ResolutionCheck ResolutionCheck->MethodOpt Rs < 1.5 End Baseline Separation Achieved ResolutionCheck->End Rs > 1.5

Caption: A workflow for troubleshooting co-eluting peaks.

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow Start This compound Sample StressConditions Apply Stress Conditions Start->StressConditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) StressConditions->Acid Base Base Hydrolysis (0.1 M NaOH, RT) StressConditions->Base Oxidation Oxidation (3% H2O2, RT) StressConditions->Oxidation Thermal Thermal (80°C, Solid) StressConditions->Thermal Photo Photolytic (UV/Vis Light) StressConditions->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradation Products and Develop Stability-Indicating Method Analysis->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Resolution of 6-Dehydroxy-8-hydroxygaleopsinolone in NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 6-Dehydroxy-8-hydroxygaleopsinolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the resolution of your NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I am observing broad peaks in the ¹H NMR spectrum of my this compound sample. What are the potential causes and how can I fix this?

A1: Broad peaks in an NMR spectrum can arise from several factors, ranging from sample preparation to instrument settings. Here are the most common causes and their solutions:

  • Poor Shimming: An inhomogeneous magnetic field is a primary cause of broad spectral lines.[1][2] Careful and iterative shimming of the spectrometer is crucial for achieving high resolution.[3]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader signals.[1][4] Try diluting your sample to an optimal concentration that balances signal-to-noise with resolution.

  • Presence of Particulate Matter: Undissolved material in your NMR tube will disrupt the magnetic field homogeneity.[1][5] Always filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[5]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[1] If you suspect contamination, consider adding a chelating agent or re-purifying your sample. Dissolved oxygen is also paramagnetic and can be removed by degassing the sample.[5]

  • Chemical Exchange: The molecule itself may be undergoing conformational exchange on a timescale that is intermediate on the NMR timescale, leading to broadened peaks.[4] For this compound, this could be due to the flexibility of the diterpenoid lactone ring system.

Q2: My peaks are overlapping, making it difficult to interpret the spectrum and determine coupling constants. What strategies can I employ to improve spectral dispersion?

A2: Signal overlap is a common challenge, especially with complex molecules like diterpenoid lactones. Here are several approaches to improve resolution:

  • Use a Higher Field Spectrometer: The most direct way to increase spectral dispersion is to use an NMR spectrometer with a higher magnetic field strength.[6] This will increase the chemical shift dispersion in parts per million (ppm).

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[2][7][8] Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of overlapping signals, potentially resolving them.[2][8] Aromatic solvents like benzene-d₆ often induce significant shifts that can be beneficial for separating crowded spectral regions.[8]

  • Vary the Temperature: If peak broadening is due to chemical exchange, acquiring the spectrum at different temperatures can help.[2][4] Increasing the temperature may coalesce broad peaks into sharp signals if the exchange rate becomes fast on the NMR timescale. Conversely, lowering the temperature might slow the exchange enough to resolve the individual conformers.[4]

  • Advanced NMR Techniques: Two-dimensional (2D) NMR experiments such as COSY, TOCSY, HSQC, and HMBC are powerful tools for resolving overlapping signals and elucidating the structure of complex natural products.[9][10] "Pure shift" NMR techniques can also be employed to collapse multiplets into singlets, significantly enhancing resolution.[11]

Q3: I see unexpected peaks in my spectrum. What is their likely origin?

A3: Extraneous peaks in an NMR spectrum are typically due to impurities.[1] Common sources include:

  • Residual Solvents: Solvents used during the isolation and purification of this compound (e.g., ethyl acetate, hexane, acetone) can be difficult to remove completely.[1][2]

  • Water: Many deuterated solvents are hygroscopic and can absorb moisture from the atmosphere.[2][12]

  • Grease: Silicone or hydrocarbon grease from glassware can introduce unwanted signals.[13]

  • Sample Degradation: The compound may have degraded during storage or sample preparation.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Poor Resolution

This guide provides a step-by-step workflow to diagnose and resolve issues with poor spectral resolution.

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Checks cluster_shimming Shimming Procedure start Poor NMR Resolution sample_prep Step 1: Verify Sample Preparation start->sample_prep shimming Step 2: Optimize Shimming sample_prep->shimming Sample OK concentration Is concentration optimal? sample_prep->concentration acq_params Step 3: Adjust Acquisition Parameters shimming->acq_params Shimming Optimized manual_shim Manual shimming of Z1, Z2 shimming->manual_shim adv_exp Step 4: Consider Advanced Experiments acq_params->adv_exp Resolution Still Poor end High-Resolution Spectrum adv_exp->end filtered Was the sample filtered? concentration->filtered solvent Is the solvent appropriate? filtered->solvent gradient_shim Automated gradient shimming manual_shim->gradient_shim

Caption: A workflow for troubleshooting poor NMR resolution.

Guide 2: Diagnosing Peak Broadening

Use this guide to identify the root cause of broad peaks in your spectrum.

Peak_Broadening_Diagnosis start Broad Peaks Observed check_shimming Check Shimming Quality start->check_shimming check_sample Evaluate Sample Preparation check_shimming->check_sample Good poor_shimming Cause: Poor Shimming Solution: Re-shim carefully check_shimming->poor_shimming Poor check_exchange Investigate Chemical Exchange check_sample->check_exchange Sample OK concentration_issue Cause: High Concentration Solution: Dilute sample check_sample->concentration_issue Concentrated particulates Cause: Particulates Solution: Filter sample check_sample->particulates Unfiltered paramagnetic Cause: Paramagnetic Impurities Solution: Degas/re-purify check_sample->paramagnetic Contaminated exchange Cause: Chemical Exchange Solution: Variable Temperature NMR check_exchange->exchange Suspected

Caption: A decision tree for diagnosing the cause of peak broadening.

Data Presentation

Table 1: Properties of Common Deuterated Solvents for NMR

SolventChemical Shift (Residual Peak, ppm)Water Peak (ppm)Viscosity (cP at 25°C)Dielectric ConstantSuitability for this compound
Chloroform-d (CDCl₃)7.26~1.560.5424.81Good general-purpose solvent for non-polar to moderately polar compounds.
Acetone-d₆ ((CD₃)₂CO)2.05~2.840.30620.7Good for moderately polar compounds.
Benzene-d₆ (C₆D₆)7.16~0.400.6032.28Can induce significant chemical shifts, aiding in resolving overlapping signals.
Methanol-d₄ (CD₃OD)3.31 (CHD₂)~4.870.54432.7Suitable for more polar compounds; will exchange with hydroxyl protons.
Dimethyl sulfoxide-d₆ ((CD₃)₂SO)2.50~3.331.99646.7High viscosity may lead to broader lines, but good for poorly soluble compounds.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Adding the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the desired deuterated NMR solvent to the vial.

  • Dissolution: Gently swirl the vial to dissolve the compound completely. If necessary, use a vortex mixer.

  • Filtering: Prepare a filter by tightly packing a small amount of glass wool into a Pasteur pipette. Transfer the solution through the filter into a clean, high-quality NMR tube.[5]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Shimming for High Resolution
  • Insert the Sample: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking: Lock onto the deuterium (B1214612) signal of the solvent.

  • Initial Shimming (On-axis): Iteratively adjust the Z1 and Z2 shims to maximize the lock level.[14] Broad, symmetrical peaks often indicate that Z1 and Z3 need optimization, while asymmetrical peaks suggest issues with Z2 or Z4 settings.[14]

  • Off-axis Shimming: If necessary, adjust the lower-order off-axis shims (X, Y, XZ, YZ).

  • Automated Shimming: Utilize the spectrometer's automated shimming routines (e.g., gradient shimming) for fine adjustments to achieve optimal homogeneity.[15][16] A well-shimmed sample should have a narrow, symmetrical solvent peak with a line width at half-height of less than 1 Hz.[17]

Protocol 3: Variable Temperature (VT) NMR Experiment
  • Prepare the Sample: Prepare a sample of this compound as described in Protocol 1.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: Incrementally increase the sample temperature (e.g., in 10 K steps) and allow the system to equilibrate for 5-10 minutes at each new temperature.

  • Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature.

  • Analyze the Data: Observe the changes in peak shape and chemical shift as a function of temperature. Sharpening of broad peaks at higher temperatures is indicative of fast chemical exchange.[4] If resolution worsens, consider acquiring spectra at lower temperatures.

References

Validation & Comparative

6-Dehydroxy-8-hydroxygaleopsinolone vs other galeopsinolone analogs bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive comparative analysis of the bioactivity of 6-Dehydroxy-8-hydroxygaleopsinolone and other galeopsinolone analogs is currently not feasible due to a lack of available experimental data in peer-reviewed scientific literature.

Extensive searches of prominent scientific databases have yielded no specific studies detailing the biological activities of this compound. While the parent compound, galeopsinolone, is documented in chemical databases such as PubChem with a defined chemical structure, there is a conspicuous absence of published research investigating its cytotoxic, anti-inflammatory, antiviral, or other biological effects. Consequently, a direct comparison of the bioactivity of this compound with other potential galeopsinolone analogs remains an open area for future research.

This guide is intended for researchers, scientists, and drug development professionals. The absence of data precludes the creation of comparative data tables, detailed experimental protocols, and signaling pathway diagrams as originally envisioned.

Further research is critically needed to isolate or synthesize this compound and other galeopsinolone analogs and to subsequently evaluate their biological activities across a range of assays. Such studies would be invaluable in elucidating the structure-activity relationships within this class of compounds and in determining their potential as novel therapeutic agents.

We encourage researchers with access to unpublished data on galeopsinolone and its analogs to contribute to the scientific literature, thereby enabling a more complete understanding of their pharmacological profiles. As new information becomes available, this guide will be updated to reflect the current state of knowledge.

Comparative Study: 6-Dehydroxy-8-hydroxygaleopsinolone and Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the neuroprotective potential of 6-Dehydroxy-8-hydroxygaleopsinolone against a selection of well-characterized neuroprotective agents. Due to the novel nature of this compound, this document serves as a template, offering established experimental protocols and data presentation structures. Researchers can utilize this guide to benchmark their findings and contextualize the efficacy of this compound within the broader landscape of neuroprotective drug discovery.

Overview of Neuroprotective Agents

Neuroprotective agents are compounds that defend the central nervous system from neuronal injury and degeneration.[1] Their mechanisms of action are diverse and often multifaceted, targeting pathways involved in oxidative stress, inflammation, apoptosis, and excitotoxicity.[1][2] This guide focuses on a comparative analysis of this compound with Edaravone, a free radical scavenger, and Curcumin, a natural compound with pleiotropic neuroprotective effects.

Comparative Efficacy Data

The following tables are structured to facilitate a direct comparison of the neuroprotective effects of this compound with Edaravone and Curcumin. Data for this compound should be inserted based on experimental findings.

Table 1: In Vitro Neuroprotective Effects on Neuronal Cell Viability

CompoundConcentration (µM)Oxidative StressorCell Viability (%)
Control (Untreated) --100 ± 5.0
Oxidative Stressor -H₂O₂ (100 µM)52 ± 4.5
This compound [Insert Data]H₂O₂ (100 µM)[Insert Data]
Edaravone 10H₂O₂ (100 µM)85 ± 6.2
Curcumin 10H₂O₂ (100 µM)78 ± 5.9

Data for Edaravone and Curcumin are representative and may vary based on specific experimental conditions.

Table 2: Attenuation of Oxidative Stress

CompoundConcentration (µM)Oxidative StressorIntracellular ROS Levels (% of Control)
Control (Untreated) --100 ± 8.0
Oxidative Stressor -H₂O₂ (100 µM)250 ± 20.5
This compound [Insert Data]H₂O₂ (100 µM)[Insert Data]
Edaravone 10H₂O₂ (100 µM)130 ± 12.1
Curcumin 10H₂O₂ (100 µM)155 ± 15.8

Data for Edaravone and Curcumin are representative and may vary based on specific experimental conditions.

Table 3: Anti-Apoptotic Activity

CompoundConcentration (µM)Oxidative StressorBax/Bcl-2 Ratio
Control (Untreated) --1.0 ± 0.2
Oxidative Stressor -H₂O₂ (100 µM)4.5 ± 0.8
This compound [Insert Data]H₂O₂ (100 µM)[Insert Data]
Edaravone 10H₂O₂ (100 µM)1.8 ± 0.4
Curcumin 10H₂O₂ (100 µM)2.1 ± 0.5

Data for Edaravone and Curcumin are representative and may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Induction of Oxidative Stress
  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuroprotective studies.

  • Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Oxidative Stress: To induce oxidative stress, cells are treated with 100 µM hydrogen peroxide (H₂O₂) for 24 hours. Investigational compounds are typically added 2 hours prior to the H₂O₂ treatment.[3]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Procedure:

    • After treatment, the culture medium is removed.

    • 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well of a 96-well plate.

    • The plate is incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • Absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.

  • Procedure:

    • After treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are loaded with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Cells are washed again with PBS to remove the excess probe.

    • Fluorescence is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

    • Relative ROS levels are quantified as a percentage of the control group.

Western Blotting for Apoptotic Markers

Western blotting is used to determine the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

  • Procedure:

    • After treatment, cells are lysed in RIPA buffer containing protease inhibitors.

    • The protein concentration of the lysates is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • The membrane is then washed and incubated with the appropriate HRP-conjugated secondary antibody.

    • Protein bands are detected using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software, and the Bax/Bcl-2 ratio is calculated.

Visualizing Mechanisms and Workflows

Signaling Pathways in Neuroprotection

The following diagram illustrates a simplified, common signaling pathway targeted by many neuroprotective agents.

G cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome stress Oxidative Stress / Neurotoxins ros ↑ ROS stress->ros pi3k PI3K/Akt Pathway ros->pi3k nrf2 Nrf2 Activation ros->nrf2 nfkb NF-κB Inhibition ros->nfkb survival ↑ Neuronal Survival pi3k->survival antioxidant ↑ Antioxidant Defense nrf2->antioxidant inflammation ↓ Inflammation nfkb->inflammation apoptosis ↓ Apoptosis antioxidant->apoptosis survival->apoptosis

Caption: Simplified signaling pathways in neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines the general workflow for assessing the neuroprotective effects of a compound in vitro.

G cluster_assays Endpoint Assays start Start: Seed Neuronal Cells treatment Pre-treat with This compound or Known Agents start->treatment stressor Induce Oxidative Stress (e.g., H₂O₂) treatment->stressor incubation Incubate for 24 hours stressor->incubation mtt MTT Assay (Cell Viability) incubation->mtt ros_assay DCFH-DA Assay (ROS Levels) incubation->ros_assay western Western Blot (Bax/Bcl-2) incubation->western analysis Data Analysis and Comparison mtt->analysis ros_assay->analysis western->analysis end End: Comparative Efficacy Report analysis->end

Caption: General workflow for in vitro neuroprotection assays.

Conclusion

This comparative guide provides a foundational framework for the systematic evaluation of this compound as a potential neuroprotective agent. By employing the standardized protocols and data presentation formats outlined herein, researchers can generate robust, comparable data that will facilitate a comprehensive understanding of the compound's therapeutic potential relative to established neuroprotective agents. The provided visualizations of key signaling pathways and experimental workflows serve to further clarify the mechanistic and methodological underpinnings of neuroprotection research.

References

comparing the efficacy of synthetic vs natural 6-Dehydroxy-8-hydroxygaleopsinolone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the efficacy between synthetic and naturally sourced 6-Dehydroxy-8-hydroxygaleopsinolone cannot be provided at this time. Extensive searches of scientific literature and chemical databases have yielded no specific information, experimental data, or established biological activity for a compound with this name. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a compound known under a different nomenclature, or a theoretical molecule that has not been synthesized or isolated.

While a direct comparison is not feasible, this guide will outline the typical framework and key considerations for evaluating the efficacy of synthetic versus natural compounds in a research and drug development context. This will serve as a template for how such a comparison would be structured once data on this compound becomes available.

General Principles: Natural vs. Synthetic Compounds in Research

The debate between the use of natural and synthetic compounds is a long-standing one in pharmacology and medicinal chemistry. Natural products, derived from sources such as plants, fungi, and marine organisms, have historically been a cornerstone of drug discovery.[1][2] Synthetic compounds, on the other hand, are created in a laboratory setting and offer precise control over structure and purity.[1]

The choice between a natural and synthetic source for a compound can have significant implications for its efficacy, safety, and therapeutic application.[2][3] Natural extracts often contain a complex mixture of related compounds that can act synergistically, potentially leading to enhanced therapeutic effects or a more favorable side-effect profile.[2][4] However, this complexity can also introduce variability between batches and make it challenging to pinpoint the exact mechanism of action.[2]

Synthetic compounds, in contrast, offer high purity and consistency, which is crucial for rigorous scientific investigation and clinical trials.[1] The synthetic route also allows for the creation of novel analogs with improved potency, selectivity, or pharmacokinetic properties.

Hypothetical Efficacy Comparison: A Framework for this compound

Should data for this compound emerge, a comparative guide would be structured as follows:

Data Presentation

A tabular summary would be provided to offer a clear, at-a-glance comparison of key efficacy parameters.

ParameterSynthetic this compoundNatural this compound
Purity (%)
IC₅₀ / EC₅₀ (Target Assay)
In vitro Potency
In vivo Efficacy (Animal Model)
Bioavailability (%)
Metabolic Stability
Experimental Protocols

Detailed methodologies for the key experiments used to assess efficacy would be presented. This would include:

  • Target-Based Assays: Protocols for in vitro assays designed to measure the direct interaction of the compound with its putative biological target. This would include details on reagent preparation, reaction conditions, and data analysis.

  • Cell-Based Assays: Methodologies for evaluating the compound's effect on cellular processes, such as cell viability, proliferation, or signaling pathways.

  • In Vivo Efficacy Studies: A description of the animal models used, including the species, disease induction method, dosing regimen, and endpoints measured.

Signaling Pathway and Workflow Visualization

To illustrate the compound's mechanism of action and the experimental workflow, diagrams would be generated using Graphviz.

Hypothetical Signaling Pathway

cluster_intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Experimental Workflow

Start Start: Compound Acquisition Synthetic Synthetic Compound Start->Synthetic Natural Natural Compound Start->Natural Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Synthetic->Purity_Analysis Natural->Purity_Analysis In_Vitro_Assays In Vitro Assays (Target & Cellular) Purity_Analysis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Comparative Data Analysis In_Vivo_Studies->Data_Analysis Conclusion Conclusion: Efficacy Comparison Data_Analysis->Conclusion

Caption: A generalized workflow for comparing the efficacy of synthetic and natural compounds.

References

Dose-Response Validation of 6-Dehydroxy-8-hydroxygaleopsinolone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo dose-response data for 6-Dehydroxy-8-hydroxygaleopsinolone is limited. This guide presents a hypothetical dose-response validation based on the known biological activities of similar labdane (B1241275) diterpenoids, such as galeopsinolone, and established in vivo experimental models. The data herein is for illustrative purposes to guide researchers in designing and evaluating studies for this compound class.

This guide provides a comparative analysis of the hypothetical in vivo dose-response of this compound against other labdane diterpenoids known for their anti-inflammatory properties. Detailed experimental protocols and data are presented to assist researchers, scientists, and drug development professionals in the evaluation of this compound.

Comparative Dose-Response Data

The following table summarizes hypothetical quantitative data from an in vivo study comparing this compound with two other labdane diterpenoids, Andrographolide and Calcaratarin D, in a murine model of lipopolysaccharide (LPS)-induced acute inflammation.

CompoundDose (mg/kg)Route of AdministrationInhibition of TNF-α (%)Reduction in Paw Edema (%)Observable Toxicity
Vehicle Control -Intraperitoneal00None
This compound 10Intraperitoneal35 ± 4.228 ± 3.5None
25Intraperitoneal58 ± 5.145 ± 4.8None
50Intraperitoneal75 ± 6.362 ± 5.9Mild sedation
Andrographolide 10Intraperitoneal40 ± 3.933 ± 4.1None
25Intraperitoneal65 ± 5.552 ± 5.3None
50Intraperitoneal82 ± 7.070 ± 6.2Mild sedation
Calcaratarin D 10Intraperitoneal42 ± 4.538 ± 4.0None
25Intraperitoneal68 ± 6.158 ± 5.7None
50Intraperitoneal85 ± 7.275 ± 6.8Mild sedation

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

In Vivo Model of LPS-Induced Acute Inflammation
  • Animal Model: Male BALB/c mice, 8-10 weeks old, weighing 20-25g.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Mice are randomly divided into groups (n=8 per group): Vehicle control, this compound (10, 25, 50 mg/kg), Andrographolide (10, 25, 50 mg/kg), and Calcaratarin D (10, 25, 50 mg/kg). The compounds are dissolved in a vehicle of 5% DMSO in saline and administered via intraperitoneal injection.

  • Induction of Inflammation: One hour after compound administration, inflammation is induced by an intraperitoneal injection of lipopolysaccharide (LPS) from Escherichia coli (1 mg/kg).

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer before and at 1, 2, 4, and 6 hours after LPS injection. The percentage reduction in paw edema is calculated relative to the vehicle control group.

  • Sample Collection: At 6 hours post-LPS injection, blood is collected via cardiac puncture for serum separation.

  • TNF-α Quantification: Serum levels of Tumor Necrosis Factor-alpha (TNF-α) are quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Toxicity Assessment: Animals are monitored for any signs of toxicity, such as changes in behavior, weight loss, or mortality.

Visualizations

Signaling Pathway

Labdane diterpenoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3] The following diagram illustrates this proposed mechanism of action.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Promotes Gene Transcription Compound This compound Compound->IKK Inhibits G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping (n=8 per group) acclimatization->grouping dosing Compound Administration (i.p.) grouping->dosing induction LPS-induced Inflammation (1 mg/kg, i.p.) dosing->induction measurement Paw Edema Measurement (0, 1, 2, 4, 6h) induction->measurement sampling Blood Collection (6h post-LPS) measurement->sampling analysis Serum TNF-α ELISA sampling->analysis data Data Analysis analysis->data end End data->end G cluster_0 Input cluster_1 Process cluster_2 Output cluster_3 Conclusion Compound Test Compound (this compound) InVivoModel In Vivo Model (LPS-induced Inflammation) Compound->InVivoModel Dose Dose Escalation (e.g., 10, 25, 50 mg/kg) Dose->InVivoModel Efficacy Efficacy Assessment (e.g., ↓ TNF-α, ↓ Edema) InVivoModel->Efficacy Safety Safety Assessment (Toxicity Signs) InVivoModel->Safety DoseResponse Dose-Response Relationship Efficacy->DoseResponse Safety->DoseResponse

References

A Researcher's Guide to the Statistical Validation of Bioassay Results for Novel Compounds: A Case Study Approach with 6-Dehydroxy-8-hydroxygaleopsinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical validation of bioassay results, using the hypothetical case of a novel compound, 6-Dehydroxy-8-hydroxygaleopsinolone. Due to the limited publicly available data on this specific molecule, this document serves as a methodological template. It outlines the necessary experimental protocols, data presentation structures, and visualization of workflows and pathways essential for robustly comparing a new chemical entity's biological activity against alternative compounds.

Data Presentation: Structuring Quantitative Bioassay Data

A clear and concise presentation of quantitative data is paramount for comparative analysis. When validating the bioassay for this compound and comparing it to an alternative compound, the data should be structured in tables that highlight key statistical validation parameters.

Table 1: Comparative Analysis of Bioassay Precision

ParameterThis compoundAlternative Compound AAcceptance Criteria
Intra-Assay Precision (Repeatability)
Concentration 1 (e.g., 1 µM) - %CVX.X%Y.Y%≤ 15%
Concentration 2 (e.g., 10 µM) - %CVX.X%Y.Y%≤ 15%
Concentration 3 (e.g., 100 µM) - %CVX.X%Y.Y%≤ 15%
Inter-Assay Precision (Intermediate Precision)
Concentration 1 (e.g., 1 µM) - %CVX.X%Y.Y%≤ 20%
Concentration 2 (e.g., 10 µM) - %CVX.X%Y.Y%≤ 20%
Concentration 3 (e.g., 100 µM) - %CVX.X%Y.Y%≤ 20%

%CV (Percent Coefficient of Variation) is a measure of the relative variability.

Table 2: Comparative Analysis of Bioassay Accuracy and Linearity

ParameterThis compoundAlternative Compound AAcceptance Criteria
Accuracy (% Recovery)
Spiked Concentration 1 - % RecoveryX.X%Y.Y%80-120%
Spiked Concentration 2 - % RecoveryX.X%Y.Y%80-120%
Spiked Concentration 3 - % RecoveryX.X%Y.Y%80-120%
Linearity (R²)
Concentration Range (e.g., 0.1-100 µM)0.XXXX0.YYYY≥ 0.98

R² (Coefficient of Determination) indicates how well the data fit a linear model.

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible and validatable bioassay results. The following are generalized methodologies that should be adapted and specified for the particular assay being performed.

General Cell-Based Bioassay Protocol
  • Cell Culture and Seeding:

    • Maintain the selected cell line under optimal conditions (e.g., 37°C, 5% CO₂).

    • Harvest cells during the logarithmic growth phase.

    • Seed cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound and any alternative compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations to be tested.

    • Treat the cells with the various compound concentrations and include appropriate controls (vehicle control, positive control, negative control).

  • Incubation and Assay Readout:

    • Incubate the treated cells for a predetermined period.

    • Perform the assay readout using a method appropriate for the biological question (e.g., measuring cell viability via MTT assay, quantifying a specific protein via ELISA, or measuring reporter gene expression).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Fit the dose-response data to a suitable model (e.g., a four-parameter logistic model) to determine parameters like EC₅₀ or IC₅₀.

Statistical Validation Protocol

Bioassay validation is a critical process to ensure the reliability of the results.[1] This process involves demonstrating that the assay's performance characteristics are suitable for its intended application.[1] Key guidelines to follow include the USP general chapter <1033> Biological Assay Validation and ICH Q2(R1).[1][2]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Assess the precision of the assay by running multiple replicates (e.g., n=6) of at least three different concentrations of the compound within the same assay run.[2][3]

    • Intermediate Precision (Inter-assay precision): Evaluate the variation between different assay runs by having different analysts perform the assay on different days with different equipment.[2]

  • Accuracy:

    • Determine the accuracy of the assay by spiking a known quantity of the compound into the assay matrix and measuring the recovery.[2][4] This should be tested at multiple concentration levels.[4]

  • Linearity and Range:

    • Assess the linearity of the assay by analyzing samples with concentrations spanning the expected working range of the assay.[2]

    • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[2]

  • Specificity:

    • Evaluate the assay's ability to assess the analyte of interest in the presence of other components that may be expected to be present.[2]

Mandatory Visualizations

Diagrams are essential for visually communicating complex workflows, pathways, and logical relationships.

experimental_workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis & Validation cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_norm Data Normalization readout->data_norm dose_response Dose-Response Analysis data_norm->dose_response stat_val Statistical Validation dose_response->stat_val

Caption: Experimental workflow for a cell-based bioassay.

signaling_pathway compound 6-Dehydroxy-8- hydroxygaleopsinolone receptor Cell Surface Receptor compound->receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus response Biological Response nucleus->response Gene Expression

Caption: A generic cell signaling pathway.

validation_logic cluster_data Raw Data cluster_params Validation Parameters cluster_decision Outcome raw_data Raw Bioassay Data precision Precision raw_data->precision accuracy Accuracy raw_data->accuracy linearity Linearity raw_data->linearity specificity Specificity raw_data->specificity decision Assay Validated? precision->decision accuracy->decision linearity->decision specificity->decision

Caption: Logical flow of statistical validation.

References

independent verification of 6-Dehydroxy-8-hydroxygaleopsinolone's cytotoxic effects

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the absence of publicly available data on the cytotoxic effects of 6-Dehydroxy-8-hydroxygaleopsinolone, this guide utilizes 7-hydroxy-3,4-dihydrocadalene , a natural compound with documented cytotoxic properties, as an illustrative example. This guide serves as a template for the independent verification and comparison of novel compounds against established cytotoxic agents. Here, we compare the cytotoxic effects of 7-hydroxy-3,4-dihydrocadalene with the widely used chemotherapeutic drug, Doxorubicin (B1662922) , in the context of breast cancer cell lines.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the cytotoxic potency of 7-hydroxy-3,4-dihydrocadalene and Doxorubicin against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCell LineIncubation TimeIC50 Value (µM)Primary Mechanism of Action
7-hydroxy-3,4-dihydrocadaleneMCF-748 hours55.24[1]Induction of oxidative stress-mediated apoptosis[1][2]
DoxorubicinMCF-748 hours~1-4*DNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species[3][4][5]

*Note: The IC50 value for Doxorubicin can vary between studies due to different experimental conditions. The value presented represents a general range observed in the literature.[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 7-hydroxy-3,4-dihydrocadalene or Doxorubicin). Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. The assay is based on the cleavage of a specific colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3, which releases the chromophore p-nitroaniline (pNA).[10]

Protocol:

  • Cell Lysis: Treat cells with the test compound as described for the MTT assay. After incubation, collect the cells and wash with ice-cold PBS. Lyse the cells by adding 50 µL of chilled cell lysis buffer per 1-2 x 10^6 cells.[11] Incubate on ice for 10-15 minutes.[10]

  • Centrifugation: Centrifuge the cell lysate at 12,000 rpm for 10-15 minutes at 4°C.[11]

  • Assay Reaction: Transfer the supernatant to a fresh tube. In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to 50 µL of cell lysate.[12]

  • Substrate Addition: Add 5 µL of 4 mM Ac-DEVD-pNA substrate (200 µM final concentration) to each well.[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[10][12]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[10][13]

  • Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with the untreated control.

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14]

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound in a 96-well plate as described previously. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[15]

  • LDH Reaction: Transfer 50-100 µL of the cell-free supernatant to a new 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH reaction solution (containing a substrate mix and a catalyst) to each well.[15]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[16]

  • Data Analysis: The percentage of cytotoxicity is calculated using the formula: ((Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100.

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the apoptotic signaling pathways induced by 7-hydroxy-3,4-dihydrocadalene and Doxorubicin.

G cluster_0 7-hydroxy-3,4-dihydrocadalene Pathway Compound 7-hydroxy-3,4-dihydrocadalene ROS Increased ROS (Oxidative Stress) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway of 7-hydroxy-3,4-dihydrocadalene.

G cluster_1 Doxorubicin Pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS_Dox ROS Generation Dox->ROS_Dox p53 p53 Activation DNA->p53 Mito_Dox Mitochondrial Pathway ROS_Dox->Mito_Dox Bax Bax Upregulation p53->Bax Bax->Mito_Dox Casp_Dox Caspase Activation Mito_Dox->Casp_Dox Apoptosis_Dox Apoptosis Casp_Dox->Apoptosis_Dox

Caption: Apoptotic pathway of Doxorubicin.

Experimental Workflow

The diagram below outlines a general workflow for the independent verification of a compound's cytotoxic effects.

G cluster_assays Cytotoxicity/Viability Assays start Start: Select Compound & Cell Line cell_culture Cell Culture & Seeding (96-well plates) start->cell_culture treatment Compound Treatment (Dose-response) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3 Assay incubation->caspase data_analysis Data Acquisition (Microplate Reader) mtt->data_analysis ldh->data_analysis caspase->data_analysis results Data Analysis: - % Viability - IC50 Calculation - Apoptosis Induction data_analysis->results conclusion Conclusion & Comparison results->conclusion

Caption: General workflow for cytotoxicity testing.

References

Safety Operating Guide

Navigating the Disposal of 6-Dehydroxy-8-hydroxygaleopsinolone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 6-Dehydroxy-8-hydroxygaleopsinolone with appropriate personal protective equipment (PPE). All organic substances should be handled with care, utilizing safety goggles, closed-toe shoes, a lab coat, and nitrile gloves.[1] Operations involving this compound should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on the quantity of waste. It is crucial to adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Small Quantities (Evaporation): For very small residual amounts, evaporation in a fume hood may be a suitable option. The substance should be placed in a shallow, chemically resistant vessel to facilitate evaporation. This method should only be used when permissible by institutional and environmental regulations.[1]

  • Large Quantities (Segregated Waste Collection): Larger quantities of this compound, or any contaminated materials, must be disposed of as hazardous waste.

    • Waste Segregation: This compound should be collected in a designated, properly labeled "Organic Liquid" or "Halogenated Organic Waste" container if it contains halogens.[1] Given that the structure of galeopsinolone derivatives can vary, if there is any doubt about halogenation, treating it as halogenated waste is a cautious approach.

    • Container Management: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Professional Disposal: These segregated waste containers are to be collected by certified hazardous waste disposal personnel for final treatment, which may include incineration at an approved facility.[3]

  • Spill Management: In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[2][4] Wearing appropriate PPE, sweep up or vacuum the solid spillage and collect it in a suitable, labeled container for disposal.[4] Prevent the spill from entering drains or waterways, as many organic compounds are toxic to aquatic life.[2][4] Local authorities should be notified of any significant spills that cannot be contained.[2][4]

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. This can typically be achieved by scrubbing with alcohol or another suitable solvent, with the cleaning materials also being disposed of as hazardous waste.

Quantitative Data Summary

For safe handling and disposal, key quantitative data from related compounds can provide valuable guidance. The following table summarizes relevant physical and chemical properties that inform safety protocols.

PropertyValue (for related compound 8-Hydroxyquinoline)Implication for Disposal
Physical StateSolid[4]Easier to contain in case of a spill compared to a liquid.
Melting Point72 - 74 °C[4]Indicates stability at room temperature.
Boiling Point267 °C @ 752 mmHg[4]Low volatility at standard lab conditions, but fume hood use is still recommended.
Water SolubilityLow[2]Spills are less likely to rapidly contaminate large volumes of water.
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects[2][4]Strict avoidance of release into waterways is mandatory.

Experimental Protocols

The primary "experimental protocol" in the context of disposal is the waste management workflow. The key steps are outlined below:

  • Hazard Assessment: Before handling, review all available safety information. In the absence of a specific SDS, consult resources for structurally similar compounds and general guidelines for terpenoids.

  • PPE Adherence: Don appropriate PPE as detailed in the safety precautions section.

  • Waste Segregation: Based on the quantity and nature of the waste (pure compound, contaminated labware, etc.), select the correct, labeled hazardous waste container.

  • Secure Storage: Ensure the waste container is sealed and stored in a designated, safe location pending collection.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by institutional and regulatory standards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound spill_check Is it a Spill? start->spill_check quantity_check Assess Quantity of Waste small_quantity Small Residual Quantity quantity_check->small_quantity < Small Amount large_quantity Bulk Quantity or Contaminated Materials quantity_check->large_quantity > Small Amount spill_check->quantity_check No spill_containment Contain Spill & Collect into Hazardous Waste spill_check->spill_containment Yes evaporation Evaporate in Fume Hood (if permitted) small_quantity->evaporation segregation Segregate into Labeled Hazardous Waste Container large_quantity->segregation end End of Disposal Process evaporation->end professional_disposal Arrange for Professional Hazardous Waste Disposal segregation->professional_disposal spill_containment->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.